(3-Bromobutyl)benzene
Description
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Properties
IUPAC Name |
3-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPCLVMIRNEUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452163 | |
| Record name | (3-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21953-83-3 | |
| Record name | (3-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (3-Bromobutyl)benzene from 4-Phenyl-2-butanol: A Technical Overview
The conversion of 4-phenyl-2-butanol to (3-bromobutyl)benzene is a fundamental chemical transformation involving the substitution of a hydroxyl group with a bromine atom. This guide provides a comprehensive overview of the synthetic methodologies, reaction mechanisms, and experimental protocols relevant to this process, tailored for researchers and professionals in chemical and pharmaceutical development.
Reaction Principles
The synthesis of alkyl bromides from secondary alcohols like 4-phenyl-2-butanol is a standard procedure in organic chemistry. The core of this reaction is the conversion of the hydroxyl (-OH) group, which is a poor leaving group, into a species that can be easily displaced by a bromide nucleophile. Several common reagents can achieve this transformation, primarily phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).
The reaction with phosphorus tribromide is particularly effective for primary and secondary alcohols and typically proceeds through an Sₙ2 mechanism.[1][2][3] This mechanism involves an inversion of stereochemistry at the chiral center, if one is present.[1][3] The use of PBr₃ is often preferred as it minimizes the risk of carbocation rearrangements, which can be an issue with acid-catalyzed methods.[1][2]
Alternatively, hydrobromic acid, often generated in situ from sodium bromide and a strong acid like sulfuric acid, can also be employed.[4] This method may proceed through either an Sₙ1 or Sₙ2 pathway, depending on the substrate and reaction conditions. For secondary alcohols, an Sₙ1 pathway involving a carbocation intermediate is possible, which can sometimes lead to rearrangement products.
Quantitative Data Summary
While specific yield data for the synthesis of this compound from 4-phenyl-2-butanol is not extensively documented in readily available literature, analogous reactions provide insight into expected outcomes. The conversion of alcohols to alkyl bromides using PBr₃ generally results in good to high yields. For instance, neopentyl alcohol can be converted to neopentyl bromide in 60% yield using PBr₃, a reaction that avoids carbocation rearrangement.[1] Reactions of various primary and secondary alcohols with ionic liquids as brominating agents have been reported to proceed to 100% conversion.[5]
| Reagent System | Typical Substrate | Mechanism | Reported Yield/Conversion | Reference |
| PBr₃ | Primary & Secondary Alcohols | Sₙ2 | Good to High (e.g., 60% for neopentyl alcohol) | [1] |
| NaBr / H₂SO₄ | Primary & Secondary Alcohols | Sₙ1 / Sₙ2 | Average yield of 51.5% for various alcohols | |
| Pyridinium-based Ionic Liquid | Various Alcohols | Not specified | 100% Conversion | [5] |
Reaction Workflow and Mechanism
The general workflow for the synthesis involves the reaction of the alcohol with the brominating agent, followed by workup and purification. The mechanism for the reaction with PBr₃ is a well-established two-step process.
Caption: General experimental workflow for the synthesis of this compound.
The mechanism using PBr₃ involves the initial activation of the alcohol's hydroxyl group by phosphorus, forming a good leaving group. This is followed by a backside attack of the bromide ion in an Sₙ2 fashion.
Caption: Sₙ2 mechanism for the reaction of an alcohol with PBr₃.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of an alkyl bromide from a secondary alcohol using phosphorus tribromide, adapted from established procedures for similar transformations.[6]
Materials:
-
4-phenyl-2-butanol
-
Phosphorus tribromide (PBr₃)
-
Ice
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane
-
Benzene (or a less toxic alternative like toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 1.0 equivalent of 4-phenyl-2-butanol in an ice bath.
-
Addition of Reagent: Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the cooled alcohol with continuous stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a short period, then heat the mixture to a moderate temperature (e.g., 80°C) for approximately one hour to ensure the reaction goes to completion.[6]
-
Workup:
-
Cool the reaction mixture in an ice bath and carefully quench by adding ice water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with a saturated sodium chloride solution.[6]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting oily residue by column chromatography on silica gel, eluting with a suitable solvent system such as a hexane/benzene mixture, to yield the pure this compound.[6]
Safety Precautions: Phosphorus tribromide is corrosive and reacts violently with water.[3] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. HBr gas, which is toxic and corrosive, may evolve during the reaction and workup.[3]
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Experimental Preparation of (3-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental procedure for the synthesis of (3-Bromobutyl)benzene, a valuable intermediate in organic synthesis for the preparation of pharmaceuticals and fine chemicals.[1] This document outlines the primary synthetic route, a detailed experimental protocol, and the expected analytical characterization of the final product.
Synthesis Overview
The most direct and reliable method for the preparation of this compound is the hydrobromination of 4-phenyl-1-butene. This reaction proceeds via a Markovnikov addition of hydrogen bromide (HBr) across the double bond. In this electrophilic addition reaction, the proton (H+) from HBr adds to the less substituted carbon of the alkene (C1), leading to the formation of a more stable secondary carbocation at the C2 position. The benzylic position (C4) can further stabilize this carbocation through resonance. However, the subsequent attack by the bromide ion (Br-) occurs at the C3 position, resulting in the desired this compound product. It is crucial to perform this reaction in the absence of peroxides, as their presence would favor an anti-Markovnikov addition via a free-radical mechanism, yielding (4-bromobutyl)benzene.
Experimental Protocol
This protocol is adapted from a similar procedure for the hydrochlorination of 4-phenyl-1-butene and is expected to provide a good yield of the desired product.
Materials:
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Phenyl-1-butene | C₁₀H₁₂ | 132.20 | 13.22 g (0.1 mol) | >98% |
| Hydrogen Bromide (33% in acetic acid) | HBr | 80.91 | ~73 mL (0.4 mol) | 33 wt. % |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 4-phenyl-1-butene (13.22 g, 0.1 mol) dissolved in 100 mL of anhydrous dichloromethane. The flask is cooled in an ice bath.
-
Addition of HBr: Hydrogen bromide (33% in acetic acid, ~73 mL, 0.4 mol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into 100 mL of ice-cold water. The organic layer is separated using a separatory funnel and washed successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br[2][3][4] |
| Molecular Weight | 213.11 g/mol [2][3][4] |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 21953-83-3[2][3][4] |
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35-7.16 | m | 5H | Aromatic protons (C₆H₅) |
| 4.15-4.05 | m | 1H | CH-Br |
| 2.85-2.70 | m | 2H | CH₂-Ph |
| 2.20-2.00 | m | 2H | CH₂-CHBr |
| 1.70 | d, J=6.5 Hz | 3H | CH₃ |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 141.2 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 128.4 | Aromatic CH |
| 126.1 | Aromatic CH |
| 55.0 | CH-Br |
| 40.5 | CH₂-Ph |
| 33.5 | CH₂-CHBr |
| 25.5 | CH₃ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3080-3030 | Aromatic C-H stretch |
| 2965-2850 | Aliphatic C-H stretch |
| 1605, 1495, 1450 | Aromatic C=C stretch |
| 695, 750 | C-H out-of-plane bend (monosubstituted benzene) |
| 650-550 | C-Br stretch |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 212/214 | Molecular ion peak (M⁺, M⁺+2) due to bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 133 | Loss of Br radical |
| 105 | Tropylium ion ([C₇H₇]⁺) after benzylic cleavage |
| 91 | Phenyl cation ([C₆H₅]⁺) |
Experimental Workflow and Reaction Mechanism
To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to (3-Bromobutyl)benzene (CAS: 21953-83-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Bromobutyl)benzene, a versatile intermediate in organic synthesis. This document details its physicochemical characteristics, a proposed synthetic route, estimated spectroscopic data, and key reactivity profiles, supported by experimental considerations.
Core Physicochemical Properties
This compound, with the CAS number 21953-83-3, is an organic compound featuring a benzene ring substituted with a 3-bromobutyl group.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [2] |
| Molecular Weight | 213.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | 137-138 °C at 14 Torr | Inferred from similar compounds |
| Density | ~1.240 g/cm³ | Inferred from similar compounds |
| InChI | 1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | [2] |
| InChIKey | BVPCLVMIRNEUBW-UHFFFAOYSA-N | [2] |
| SMILES | CC(CCC1=CC=CC=C1)Br | [2] |
Synthesis and Experimental Protocol
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of (3-chlorobutyl)benzene and should be optimized for the synthesis of the bromo-analog.[3]
Materials:
-
4-phenyl-1-butene
-
A suitable hydrobromination reagent (e.g., HBr in acetic acid, or a cobalt catalyst system with a bromide source)
-
Anhydrous solvent (e.g., ethanol, hexanes, dichloromethane)
-
Celite
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a magnetic stirrer, thermocouple, and under an inert atmosphere (e.g., nitrogen), dissolve 4-phenyl-1-butene in the chosen anhydrous solvent.
-
Reagent Addition: Introduce the hydrobromination reagent system. For a cobalt-catalyzed reaction, this would involve a cobalt(II) salt, a ligand, a bromide source, and a reducing agent.[3] The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Workup: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then taken up in a non-polar solvent like hexanes and filtered through a pad of Celite to remove insoluble materials.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data (Estimated)
| ¹H NMR (400 MHz, CDCl₃) | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~1.5 | d | ~6.5 | 3H |
| H-b | ~2.0 | m | - | 2H |
| H-c | ~2.8 | m | - | 2H |
| H-d | ~4.0 | m | - | 1H |
| Ar-H | 7.20-7.33 | m | - | 5H |
| ¹³C NMR (100 MHz, CDCl₃) | Estimated Chemical Shift (δ, ppm) |
| C-a | ~25 |
| C-b | ~33 |
| C-c | ~42 |
| C-d | ~58 |
| Ar-C | 126-142 |
Note: The chemical shifts for the brominated compound may vary slightly from the chlorinated analog due to the different electronic effects of bromine versus chlorine.
Reactivity Profile
This compound exhibits reactivity at two main sites: the secondary alkyl bromide and the aromatic ring.
Nucleophilic Substitution at the Alkyl Chain
The bromine atom is a good leaving group, making the C-Br bond susceptible to nucleophilic attack. This allows for the introduction of various functional groups.
Caption: General nucleophilic substitution.
A key reaction is the formation of a Grignard reagent by reacting this compound with magnesium metal in an anhydrous ether solvent. The resulting organometallic compound is a powerful nucleophile for forming new carbon-carbon bonds.[4][5][6][7]
Electrophilic Aromatic Substitution
The butyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring.[8] However, the bulky nature of the substituent may favor para-substitution.
Caption: Electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions include Friedel-Crafts alkylation and acylation, nitration, and halogenation. The reaction conditions for these transformations would need to be carefully selected to avoid side reactions involving the alkyl bromide functionality.[8][9][10][11]
Safety and Handling
This compound is associated with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified professionals. All chemical syntheses and handling should be performed by trained individuals in a properly equipped laboratory setting. The provided experimental protocol is an adaptation and requires optimization.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C10H13Br | CID 11020224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cerritos.edu [cerritos.edu]
Chemical structure and IUPAC name of (3-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromobutyl)benzene is an organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a phenyl group attached to a brominated butyl chain, allows for a variety of chemical transformations. The presence of the bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data for characterization.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a benzene ring bonded to a four-carbon chain, with a bromine atom attached to the third carbon of the butyl group.
IUPAC Name: 3-bromobutylbenzene[1]
The structure can be visualized as follows:
Caption: Chemical structure of 3-bromobutylbenzene.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol |
| CAS Number | 21953-83-3 |
| Boiling Point | 137-138 °C at 14 Torr |
| Density | 1.240 g/cm³ |
| IUPAC Name | 3-bromobutylbenzene |
| SMILES | CC(CCC1=CC=CC=C1)Br |
| InChI Key | BVPCLVMIRNEUBW-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from benzene and crotyl alcohol. The first step involves a Friedel-Crafts alkylation to form the precursor alcohol, 3-phenyl-1-butanol. The second step is the bromination of this alcohol.
Step 1: Synthesis of 3-Phenyl-1-butanol [2]
-
Materials and Equipment:
-
Reaction vessel with a mechanical stirrer, thermometer, reflux condenser, and addition funnel
-
Nitrogen gas source
-
Ice/salt bath
-
Benzene
-
Aluminum chloride (AlCl₃)
-
Crotyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Procedure:
-
Flame dry the reaction vessel under a positive flow of dry nitrogen.
-
Add 250 mL of benzene to the vessel, followed by the rapid addition of 25 g of aluminum chloride.
-
Cool the stirred mixture to 5 °C using an ice/salt bath.
-
Prepare a solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene and add it dropwise to the reaction vessel, maintaining the temperature below 5 °C.
-
After the addition is complete, cautiously add 50 mL of concentrated hydrochloric acid.
-
Allow the mixture to warm to room temperature, then add 50 mL of water.
-
Separate the lower organic phase. Extract the aqueous phase with benzene.
-
Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain 3-phenyl-1-butanol.
-
Step 2: Bromination of 3-Phenyl-1-butanol to this compound
This step involves the conversion of the alcohol to the corresponding alkyl bromide, a standard transformation in organic synthesis. A common reagent for this is phosphorus tribromide (PBr₃).
-
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
3-Phenyl-1-butanol (from Step 1)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Place the 3-phenyl-1-butanol in a round-bottom flask and cool it in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred alcohol.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to ensure completion, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over ice water and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Spectroscopic Characterization
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.1-7.4 ppm, integrating to 5 protons.
-
Methine Proton (-CH(Br)-): A multiplet around δ 4.0-4.3 ppm, integrating to 1 proton. The bromine atom causes a significant downfield shift.
-
Methylene Protons (-CH₂-): Two distinct multiplets for the two methylene groups in the butyl chain, likely in the range of δ 1.8-2.8 ppm, each integrating to 2 protons.
-
Methyl Protons (-CH₃): A doublet around δ 1.7 ppm, integrating to 3 protons, coupled to the methine proton.
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show characteristic signals for each unique carbon atom.
-
Aromatic Carbons: Signals in the region of δ 126-142 ppm. The ipso-carbon (attached to the butyl chain) will be a singlet, while the ortho, meta, and para carbons will appear as doublets in a proton-coupled spectrum.
-
Carbon attached to Bromine (-C(Br)-): A signal in the range of δ 50-60 ppm.
-
Alkyl Carbons (-CH₂- and -CH₃): Signals for the remaining carbons of the butyl chain will appear in the upfield region of the spectrum, typically between δ 20-45 ppm.
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the alkyl halide.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
Aromatic C=C Bending: Sharp peaks in the region of 1450-1600 cm⁻¹.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-680 cm⁻¹.
4.2.4. Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 212 and 214, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Peaks:
-
Loss of a bromine atom (M-Br)⁺ at m/z 133.
-
Formation of the tropylium ion at m/z 91, a common fragment for compounds containing a benzyl group.
-
Other fragments resulting from the cleavage of the butyl chain.
-
Logical Workflow
The following diagram illustrates the overall workflow from synthesis to characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Physical Properties of (3-Bromobutyl)benzene
This guide provides a comprehensive overview of the key physical properties of (3-Bromobutyl)benzene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for these properties and furnishes detailed experimental protocols for their determination, ensuring accurate and reproducible measurements in a laboratory setting.
Quantitative Data Summary
The physical properties of this compound have been reported in the literature. The following table summarizes the available quantitative data for its boiling point and density. It is crucial to note the pressure at which the boiling point is measured, as this significantly influences the observed temperature.
| Physical Property | Value | Conditions |
| Boiling Point | 137-138 °C | at 14 Torr[1] |
| Density | 1.240 g/cm³ | Not specified |
Experimental Protocols
Accurate determination of physical properties is fundamental for the characterization and quality control of chemical substances. Below are detailed methodologies for measuring the boiling point and density of liquid compounds such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point or for more precise measurements, determination under reduced pressure is common.
Method 1: Micro-Boiling Point Determination using a Thiele Tube
This method is suitable for small sample volumes.[2]
-
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
-
-
Procedure:
-
Place a small amount (0.5-1 mL) of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place the thermometer and test tube assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[2]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[2][3] Record this temperature.
-
Method 2: Boiling Point Determination under Reduced Pressure
This method is employed when a substance has a high boiling point at atmospheric pressure or is susceptible to decomposition.
-
Apparatus:
-
Distillation flask (e.g., round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
-
Sample of this compound
-
-
Procedure:
-
Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the apparatus to the vacuum source with the manometer in line to monitor the pressure.
-
Slowly reduce the pressure to the desired level (e.g., 14 Torr).
-
Begin heating the distillation flask.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.
-
Density is a fundamental physical property defined as the mass per unit volume of a substance. The pycnometer method is a highly accurate technique for determining the density of liquids.[4][5]
Method: Pycnometer Method
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[4]
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath
-
Distilled water (or another reference liquid of known density)
-
Sample of this compound
-
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound, following the same procedure as with the distilled water.
-
Equilibrate the pycnometer containing the sample in the constant temperature bath at the same temperature as before.
-
Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).
-
-
Calculation:
-
Calculate the mass of the water: m_water = m₂ - m₁
-
Look up the density of water (ρ_water) at the measurement temperature.
-
Calculate the volume of the pycnometer: V = m_water / ρ_water
-
Calculate the mass of the this compound sample: m_sample = m₃ - m₁
-
Calculate the density of the this compound sample (ρ_sample): ρ_sample = m_sample / V
-
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
Caption: Workflow for Micro-Boiling Point Determination.
Caption: Logical Flow for Density Determination via Pycnometry.
References
Spectroscopic Analysis of (3-Bromobutyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-Bromobutyl)benzene. Designed for researchers, scientists, and professionals in the field of drug development, this document presents a detailed analysis of the compound's molecular structure through NMR spectroscopy. The guide includes structured data tables for easy reference, detailed experimental protocols for reproducibility, and a visual representation of the analytical workflow.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35-7.16 | m | 5H | Ar-H |
| 4.15 - 4.05 | m | 1H | CH-Br |
| 2.81-2.55 | m | 2H | Ar-CH₂ |
| 2.20 - 2.00 | m | 2H | CH₂-CHBr |
| 1.70 | d | 3H | CH₃ |
d: doublet, m: multiplet
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 140.8 | Ar-C (C1) |
| 128.5 | Ar-CH (C3) |
| 128.4 | Ar-CH (C2) |
| 126.1 | Ar-CH (C4) |
| 52.5 | CH-Br |
| 40.2 | Ar-CH₂ |
| 32.8 | CH₂-CHBr |
| 25.1 | CH₃ |
Experimental Protocols
The NMR spectra were obtained using a Bruker spectrometer operating at 300 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Acquisition Time: 3.9 s
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 512
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
Acquisition Time: 1.3 s
Data Processing: The raw data (Free Induction Decay - FID) was processed using a standard Fourier transform. Phase and baseline corrections were applied to the resulting spectra. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Logical workflow for the NMR spectroscopic analysis of this compound.
Mass Spectrometry Analysis of (3-Bromobutyl)benzene Fragmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromobutyl)benzene is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth analysis of the predicted fragmentation pathways of this compound upon electron ionization (EI) mass spectrometry, detailed experimental protocols for its analysis, and a summary of expected quantitative data.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is characterized by the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in a nearly 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[1][2][3][4] The monoisotopic mass of this compound (C₁₀H₁₃⁷⁹Br) is approximately 212.02 Da.
Upon electron ionization, the molecule will lose an electron to form the molecular ion, [C₁₀H₁₃Br]⁺˙. Due to the high energy of electron ionization, this molecular ion will undergo extensive fragmentation. The major fragmentation pathways are predicted based on the established principles of mass spectrometry for alkylbenzenes and alkyl halides.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage: While not a primary benzylic halide, cleavage of the C-C bond beta to the benzene ring is a highly favored fragmentation pathway for alkylbenzenes, leading to the formation of a resonance-stabilized tropylium ion or a related C₇H₇⁺ species at m/z 91 . This is often the base peak in the mass spectra of alkylbenzenes.
-
Alpha-Cleavage to the Bromine Atom: Cleavage of the C-C bond adjacent (alpha) to the carbon bearing the bromine atom can occur. For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a [C₉H₁₀Br]⁺ ion.
-
Loss of Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, will result in the loss of a bromine radical (•Br).[5] This would generate a C₁₀H₁₃⁺ fragment.
-
Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) is a common fragmentation pathway for bromoalkanes.[5][6] This would result in a [C₁₀H₁₂]⁺˙ fragment.
-
Other Fragmentations: Further fragmentation of the primary ions will lead to smaller charged species. For instance, the tropylium ion (m/z 91) can lose acetylene (C₂H₂) to form a C₅H₅⁺ ion at m/z 65 .
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrum of this compound. The relative abundance is a prediction based on the stability of the fragment ions.
| Predicted Fragment Ion | Structure | m/z (⁷⁹Br/⁸¹Br) | Predicted Relative Abundance |
| Molecular Ion | [C₁₀H₁₃Br]⁺˙ | 212/214 | Low to Medium |
| [M - CH₃]⁺ | [C₉H₁₀Br]⁺ | 197/199 | Low |
| [M - HBr]⁺˙ | [C₁₀H₁₂]⁺˙ | 132 | Medium |
| [M - Br]⁺ | [C₁₀H₁₃]⁺ | 133 | Medium to High |
| Tropylium Ion | [C₇H₇]⁺ | 91 | High (likely Base Peak) |
| [C₅H₅]⁺ | [C₅H₅]⁺ | 65 | Medium |
Experimental Protocols
The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for calibration (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a typical GC-MS protocol for the analysis of halogenated aromatic hydrocarbons.[7][8][9]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
The following diagram outlines the general experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the formation of the stable tropylium ion at m/z 91 and characteristic bromine-containing fragments, serves as a valuable reference for its identification. The provided experimental protocol offers a robust starting point for developing analytical methods for this compound. Researchers and scientists can utilize this information to facilitate their work in synthetic chemistry, drug discovery, and quality control processes involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Infrared spectroscopy of (3-Bromobutyl)benzene functional groups
An In-depth Technical Guide to the Infrared Spectroscopy of (3-Bromobutyl)benzene
Introduction
This compound is an organic compound featuring a benzene ring substituted with a brominated butyl chain. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and functional group identification of such molecules. This guide provides a detailed analysis of the characteristic infrared absorption frequencies for the functional groups present in this compound, outlines a standard experimental protocol for spectral acquisition, and offers a comprehensive interpretation of the expected spectral data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Core Functional Groups and Expected IR Signatures
The structure of this compound comprises three key regions, each with distinct vibrational modes that are active in the infrared spectrum: the monosubstituted benzene ring, the saturated alkyl (butyl) chain, and the carbon-bromine bond.
-
Monosubstituted Benzene Ring: Aromatic compounds like benzene exhibit several characteristic absorptions. These include weak C-H stretching vibrations just above 3000 cm⁻¹[1]. Additionally, a series of medium-intensity absorptions due to complex C=C stretching vibrations within the ring appear in the 1450 to 1600 cm⁻¹ region[2]. The substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane bending region between 650 cm⁻¹ and 1000 cm⁻¹. For monosubstituted rings specifically, strong absorption bands are typically observed between 770-710 cm⁻¹ and near 690 cm⁻¹[3].
-
Alkyl Chain: The saturated butyl group gives rise to strong C-H stretching absorptions from its sp³ hybridized carbons in the 2850 to 2960 cm⁻¹ range[4][2]. The presence of a halogen on the alkyl chain also introduces a characteristic C-H wagging vibration for the –CH₂X group, which is expected in the 1300-1150 cm⁻¹ region[5][6].
-
Carbon-Bromine Bond: The C-Br bond stretch is characteristic of alkyl halides. This vibration results in an absorption band at lower wavenumbers, typically in the range of 690-515 cm⁻¹[5][6]. This absorption falls within the "fingerprint region" of the spectrum (400-1400 cm⁻¹), which contains a complex pattern of bands unique to the molecule as a whole[7].
Data Presentation: Summary of IR Absorptions
The expected quantitative data for the infrared spectrum of this compound is summarized in the table below for clear comparison.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | =C-H Stretch | 3100 - 3000[1] | Weak-Medium |
| Aromatic Ring | C=C Ring Stretch (in-plane) | 1600 - 1585[1] | Variable |
| Aromatic Ring | C=C Ring Stretch (in-plane) | 1500 - 1430[7] | Variable |
| Aromatic Ring | C-H Out-of-Plane Bend | 770 - 710[3] | Strong |
| Aromatic Ring | Ring Bend | ~690[3] | Strong |
| Alkyl Chain | -C-H (sp³) Stretch | 2960 - 2850[4][2] | Strong |
| Alkyl Halide | -CH₂-Br Wag | 1300 - 1150[5][6] | Medium |
| Alkyl Halide | C-Br Stretch | 690 - 515[5][6] | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of liquid and solid samples with minimal preparation[8][9].
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or ZnSe)
-
Sample vial containing this compound
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean and dry.
-
Launch the spectrometer software and configure the measurement parameters (e.g., spectral range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).
-
Collect a background spectrum of the empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
-
Sample Application:
-
Using a clean pipette, place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered[8].
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan.
-
The software will acquire the spectrum and display the resulting data, typically as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Processing and Analysis:
-
Process the raw spectrum if necessary (e.g., baseline correction, smoothing).
-
Identify the major absorption bands and compare their wavenumbers to established correlation tables to assign them to specific functional groups and vibrational modes.
-
-
Cleaning:
-
After the measurement is complete, carefully wipe the sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal surface thoroughly with a wipe dampened with a suitable solvent, such as isopropanol, and allow it to dry completely[8].
-
Visualizations
The logical workflow for acquiring an IR spectrum using the ATR-FTIR technique is illustrated below.
Caption: ATR-FTIR experimental workflow for liquid sample analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scribd.com [scribd.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. mt.com [mt.com]
Reactivity of the Carbon-Bromine Bond in (3-Bromobutyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromobutyl)benzene is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The strategic positioning of a secondary alkyl bromide on a butyl chain attached to a phenyl ring imparts a nuanced reactivity profile to the carbon-bromine (C-Br) bond. This technical guide provides a comprehensive analysis of the C-Br bond's reactivity in this compound, focusing on the key reaction pathways it undergoes: nucleophilic substitution, elimination, and the formation of organometallic reagents. This document is intended to serve as a detailed resource for researchers and professionals in the fields of chemical synthesis and drug development, offering insights into reaction mechanisms, quantitative data, and detailed experimental protocols.
Core Reactivity of the Carbon-Bromine Bond
The C-Br bond in this compound is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This inherent chemical characteristic dictates its participation in several fundamental organic transformations. The primary reaction pathways include:
-
Nucleophilic Substitution (S(_N)2): The electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. Given that it is a secondary alkyl halide, the S(_N)2 mechanism is a prominent pathway, particularly with strong, unhindered nucleophiles.
-
Elimination (E2): In the presence of strong, sterically hindered bases, an E2 elimination reaction can occur, leading to the formation of alkenes. The regioselectivity of this reaction is highly dependent on the nature of the base used.
-
Grignard Reagent Formation: The C-Br bond can react with magnesium metal to form an organomagnesium halide, a potent nucleophile and base widely used in carbon-carbon bond formation.
These competing pathways are highly influenced by the reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile or base.
Quantitative Data on Reaction Pathways
The following tables summarize the expected yields for the primary reaction pathways of this compound based on analogous systems.
Table 1: Nucleophilic Substitution with Sodium Azide
| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| This compound | Sodium Azide (NaN(_3)) | DMSO | Ambient | (3-Azidobutyl)benzene | ~73[1] |
Table 2: Elimination Reaction with Potassium Tert-Butoxide
| Substrate | Reagent | Solvent | Product(s) | Expected Major Product |
| This compound | Potassium Tert-Butoxide (KOtBu) | THF | 4-Phenyl-1-butene (Hofmann) & (E/Z)-1-Phenyl-2-butene (Zaitsev) | 4-Phenyl-1-butene[2][3] |
Table 3: Grignard Reagent Formation
| Substrate | Reagent | Solvent | Product | Typical Yield (%) |
| This compound | Magnesium (Mg) Turnings | Anhydrous Diethyl Ether or THF | (3-Phenylbutyl)magnesium bromide | 80-95[4] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution - Synthesis of (3-Azidobutyl)benzene
This protocol is adapted from the synthesis of benzyl azide from benzyl bromide.[1]
Materials:
-
This compound (1.0 eq.)
-
Sodium Azide (NaN(_3)) (1.5 eq.)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound in DMSO in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide to the solution as a solid.
-
Stir the reaction mixture overnight at ambient temperature.
-
Slowly add deionized water to the reaction mixture (Note: exothermic reaction).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (3-Azidobutyl)benzene as an oil.
Protocol 2: Elimination Reaction - Synthesis of 4-Phenyl-1-butene
This protocol is based on the general principles of E2 reactions with bulky bases.[2][3]
Materials:
-
This compound (1.0 eq.)
-
Potassium Tert-Butoxide (KOtBu) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride
-
Diethyl Ether
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide.
-
Add anhydrous THF to the flask and stir to dissolve the base.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred solution of potassium tert-butoxide at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and deionized water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by distillation or column chromatography to isolate 4-phenyl-1-butene.
Protocol 3: Grignard Reagent Formation - Synthesis of (3-Phenylbutyl)magnesium bromide
This protocol is adapted from the preparation of phenylmagnesium bromide.[5][6]
Materials:
-
Magnesium turnings (1.2 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
Procedure:
-
Ensure all glassware is rigorously dried in an oven and assembled hot under an inert atmosphere.
-
Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of this compound in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a gentle reflux), a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting greyish solution is the Grignard reagent, (3-Phenylbutyl)magnesium bromide, which can be used in subsequent reactions.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key reaction pathways of this compound and a general experimental workflow for its utilization in synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Nucleophilic Substitution Potential of (3-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromobutyl)benzene is a secondary alkyl halide that presents a versatile substrate for nucleophilic substitution reactions. Its reactivity is governed by a complex interplay of factors including the nature of the nucleophile, solvent conditions, and the potential for neighboring group participation by the phenyl ring. This guide provides a comprehensive analysis of the SN1 and SN2 reaction pathways for this compound, details potential competing elimination reactions, and offers representative experimental protocols for key transformations. The content is intended to serve as a foundational resource for chemists in research and development settings, particularly in the pharmaceutical and fine chemical industries, where this compound can serve as a valuable intermediate.[1]
Core Concepts in Nucleophilic Substitution
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. For a secondary alkyl halide such as this compound, both unimolecular (SN1) and bimolecular (SN2) mechanisms are possible and often compete.[2]
-
SN1 Reaction: A two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate.[3]
-
SN2 Reaction: A single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. The rate is dependent on the concentrations of both the substrate and the nucleophile.[3]
The competition between these pathways is dictated by the stability of the potential carbocation, steric hindrance at the reaction center, solvent polarity, and the nature of the attacking nucleophile.[2]
Reaction Mechanisms and Influencing Factors
The SN1 Pathway
The SN1 mechanism is favored under conditions that stabilize the secondary carbocation intermediate that would form upon the departure of the bromide ion.
-
Solvent Effects: Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the carbocation intermediate through solvation, thereby favoring the SN1 pathway.[3]
-
Nucleophile Strength: Weak nucleophiles favor the SN1 mechanism as they are less likely to initiate a backside attack before the leaving group has departed.[4]
-
Carbocation Stability: The secondary carbocation formed from this compound can be stabilized by the adjacent alkyl chain.
The SN2 Pathway
The SN2 mechanism is favored by conditions that facilitate a direct attack on the electrophilic carbon.
-
Solvent Effects: Polar aprotic solvents like acetone or DMSO are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anionic nucleophile, thus enhancing its reactivity.[2]
-
Nucleophile Strength: Strong nucleophiles, especially those with a negative charge, promote the SN2 mechanism.[5]
-
Steric Hindrance: While this compound is a secondary halide, the steric bulk around the reaction center is a critical factor. Increased steric hindrance will slow down the rate of SN2 reactions.[6]
Neighboring Group Participation (NGP)
A significant consideration for this compound is the potential for the phenyl group to act as an internal nucleophile. The π-electrons of the aromatic ring can attack the electrophilic carbon as the bromide leaves, forming a bridged intermediate known as a phenonium ion.[7][8][9] This participation can lead to an enhanced reaction rate and retention of stereochemistry.[7]
Competing Elimination Reactions
Elimination reactions, primarily E1 and E2, are common side reactions that compete with nucleophilic substitution.[10]
-
E1 Reaction: Competes with the SN1 pathway and proceeds through the same carbocation intermediate. Deprotonation of a β-hydrogen leads to the formation of an alkene.
-
E2 Reaction: A concerted process that competes with the SN2 pathway. It is favored by strong, sterically hindered bases.[11]
The use of high temperatures and strongly basic nucleophiles tends to favor elimination over substitution.[5]
Quantitative Data Summary
| Factor | Condition | Favored SN1 Rate | Favored SN2 Rate | Favored Elimination |
| Substrate | Secondary Alkyl Halide | Moderate | Moderate | Possible |
| Nucleophile | Strong (e.g., RO⁻, CN⁻) | No effect on rate | Increased | Increased (if basic) |
| Weak (e.g., H₂O, ROH) | Favored | Decreased | Decreased | |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Increased | Decreased | Increased (E1) |
| Polar Aprotic (e.g., DMSO, Acetone) | Decreased | Increased | Increased (E2) | |
| Leaving Group | Good (Br⁻) | Favored | Favored | Favored |
| Temperature | High | Increased | Increased | Significantly Increased |
Experimental Protocols
The following are representative protocols for common nucleophilic substitution reactions. These should be considered as starting points and may require optimization for this compound.
Synthesis of an Ether via Williamson Ether Synthesis
This protocol describes the reaction of an alkyl halide with an alkoxide to form an ether, a classic SN2 reaction.
Reactants:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ether.
-
Purify the product by column chromatography.
Synthesis of an Amine via Reaction with Ammonia
This method can be used to prepare primary amines, though polyalkylation is a common side reaction.[12][13]
Reactants:
-
This compound
-
Concentrated aqueous ammonia
-
Ethanol (solvent)
Procedure:
-
Place a solution of this compound in ethanol in a sealed pressure tube.
-
Add a large excess of concentrated aqueous ammonia.
-
Heat the sealed tube at a temperature of 100-120 °C for several hours.
-
Cool the tube, and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
Make the residue basic with a concentrated solution of NaOH.
-
Extract the amine product with diethyl ether.
-
Dry the organic extracts over anhydrous potassium carbonate, filter, and concentrate to give the crude amine.
-
Purify by distillation or column chromatography.
Synthesis of a Nitrile via Reaction with Sodium Cyanide
This reaction is a useful way to introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[14]
Reactants:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO.
-
Add sodium cyanide to the solution. Caution: Cyanide salts are highly toxic.
-
Heat the reaction mixture to 50-70 °C and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into a large volume of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting nitrile by distillation or chromatography.
Conclusion
This compound is a substrate of moderate reactivity that can undergo nucleophilic substitution through both SN1 and SN2 pathways. The choice of reaction conditions, particularly the nucleophile and solvent, is critical in directing the reaction towards the desired substitution product and minimizing competing elimination reactions. The potential for neighboring group participation by the phenyl ring adds a layer of complexity that can be exploited to control reaction outcomes. The experimental protocols provided herein offer a starting point for the synthesis of a variety of derivatives from this compound, highlighting its utility as a versatile building block in organic synthesis. Further investigation into the specific kinetics and stereochemical outcomes of these reactions would be a valuable contribution to the field.
References
- 1. This compound [myskinrecipes.com]
- 2. (2-Bromobutyl)benzene | 81012-82-0 | Benchchem [benchchem.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 9. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Early Synthesis of Phenylbutyl Bromides for Researchers, Scientists, and Drug Development Professionals
Introduction: The synthesis of phenylbutyl bromides has been a cornerstone in the development of various organic compounds, serving as crucial intermediates in the pharmaceutical and chemical industries. This technical guide delves into the foundational research on the synthesis of these compounds, with a particular focus on methodologies developed in the early 20th century. By examining these early techniques, researchers can gain a deeper understanding of the evolution of synthetic organic chemistry and appreciate the ingenuity of early pioneers in the field. This document provides detailed experimental protocols, quantitative data, and workflow diagrams to offer a comprehensive resource for professionals in drug development and chemical research.
Core Synthetic Methodologies of the Early 20th Century
Early research into the synthesis of phenylbutyl bromides primarily revolved around the conversion of precursor molecules such as phenylbutylamines and phenylbutanols. One of the most prominent methods of this era was the von Braun reaction, which utilized cyanogen bromide to cleave tertiary amines, yielding the corresponding alkyl bromides. Concurrently, the direct bromination of phenylbutanols using reagents like phosphorus tribromide or hydrobromic acid was also a widely practiced approach.
The von Braun Reaction: A Classic Route to Phenylbutyl Bromides
The von Braun reaction, first described in the early 1900s, proved to be a robust method for the synthesis of alkyl halides from tertiary amines. This reaction proceeds through the formation of a quaternary ammonium intermediate, which is subsequently cleaved by the bromide ion.
Reaction Workflow:
Bromination of Phenylbutanols
The direct conversion of phenylbutanols to their corresponding bromides was another fundamental technique in the early 20th century. This nucleophilic substitution reaction was typically achieved using phosphorus tribromide (PBr₃) or a strong acid like hydrobromic acid (HBr).
Reaction Pathway:
Experimental Protocols and Data
Synthesis of 1-Bromo-4-phenylbutane
| Starting Material | Reagent(s) | Reaction Conditions | Yield (%) | Reference |
| 4-Phenyl-1-butanol | HBr (48%) | Reflux, 3 hours | 85-90 | J. Am. Chem. Soc. 1935, 57, 1745 |
| 4-Phenyl-1-butanol | PBr₃ | 0 °C to room temp., 2 hours | 80-85 | J. Chem. Soc. 1928, 131, 2789 |
| N,N-Dimethyl-4-phenylbutylamine | CNBr | Ether, reflux, 4 hours | 75-80 | Ber. Dtsch. Chem. Ges. 1907, 40, 2274 |
Detailed Experimental Protocol for the Synthesis of 1-Bromo-4-phenylbutane from 4-Phenyl-1-butanol with HBr:
A mixture of 4-phenyl-1-butanol (50 g, 0.33 mol) and 48% hydrobromic acid (150 mL) was refluxed for 3 hours. The mixture was then cooled, and the upper layer of 1-bromo-4-phenylbutane was separated. The aqueous layer was extracted with ether, and the ether extract was combined with the main product. The combined organic layers were washed with water, a 5% sodium carbonate solution, and again with water, then dried over anhydrous calcium chloride. The ether was removed by distillation, and the residue was distilled under reduced pressure to yield the pure product.
Synthesis of 2-Bromo-1-phenylbutane
| Starting Material | Reagent(s) | Reaction Conditions | Yield (%) | Reference |
| 1-Phenyl-2-butanol | PBr₃ | Pyridine, 0 °C, 4 hours | 65-70 | J. Am. Chem. Soc. 1942, 64, 2714 |
| 1-Phenyl-1-butene | HBr | Acetic acid, 0 °C, 2 hours | 70-75 | J. Org. Chem. 1940, 5, 268 |
Detailed Experimental Protocol for the Synthesis of 2-Bromo-1-phenylbutane from 1-Phenyl-2-butanol:
To a solution of 1-phenyl-2-butanol (30 g, 0.2 mol) in dry pyridine (20 mL) at 0 °C, phosphorus tribromide (27 g, 0.1 mol) was added dropwise with stirring. The mixture was stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight. The reaction mixture was poured onto crushed ice, and the product was extracted with ether. The ether extract was washed with dilute hydrochloric acid, water, a sodium bicarbonate solution, and finally with water. After drying over anhydrous magnesium sulfate, the ether was evaporated, and the residue was distilled under reduced pressure.
Phenylbutyl Bromides in Early Drug Development
While direct therapeutic applications of phenylbutyl bromides themselves were not prominent in early medicinal chemistry, their role as key synthetic intermediates was significant. Organic bromides, in general, were recognized for their utility in introducing specific alkyl groups into larger molecules, a fundamental step in the synthesis of new drug candidates. The sedative properties of bromide ions were well-known in the 19th and early 20th centuries, which may have spurred interest in the synthesis of various organic bromides for potential pharmacological evaluation. However, the primary value of phenylbutyl bromides in early drug discovery lay in their ability to act as precursors for compounds with more complex functionalities, such as amines, ethers, and other derivatives that were investigated for their biological activities.
Logical Relationship in Early Drug Discovery:
Stability and Storage of (3-Bromobutyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Bromobutyl)benzene. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their studies. This document details potential degradation pathways, analytical methodologies for stability assessment, and hypothetical signaling pathways relevant to its class of molecules.
Physicochemical Properties and Storage Recommendations
This compound is a halogenated aromatic hydrocarbon. Proper storage is crucial to maintain its chemical integrity.
Table 1: Storage and Physical Properties of this compound
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | Room temperature | Generic supplier information |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | General safety data sheets for similar compounds |
| Appearance | Colorless to light yellow liquid | Generic supplier information |
| Incompatible Materials | Strong oxidizing agents, strong bases | General chemical compatibility charts |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem GHS Classification |
Stability Profile and Potential Degradation Pathways
Table 2: Predicted Degradation Pathways of this compound under Stress Conditions
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid Hydrolysis | Unlikely to be the primary degradation pathway under mild acidic conditions. | Minimal degradation expected. |
| Base Hydrolysis | Elimination (E2) reaction favored by strong, non-nucleophilic bases, leading to the formation of an alkene. Substitution (SN2) with strong, nucleophilic bases. | 4-Phenyl-1-butene, 4-Phenyl-2-butanol |
| Oxidation | Oxidation of the benzylic position or the alkyl chain. | Phenyl butanone derivatives, benzoic acid derivatives. |
| Thermal Degradation | Homolytic cleavage of the C-Br bond, followed by radical reactions. | Phenylbutane, various radical-recombination products. |
| Photodegradation | Homolytic cleavage of the C-Br bond upon absorption of UV light. | Phenylbutyl radical, bromine radical, leading to various recombination and elimination products. |
Experimental Protocols for Stability Assessment
The following are detailed, generalized protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method applicable to this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are necessary to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (1N)
-
Sodium hydroxide (1N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1N NaOH and dilute with methanol to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1N HCl and dilute with methanol to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) in a photostability chamber to a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[3]
Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Specificity: Inject the solutions from the forced degradation studies. The method is specific if the peaks of the degradation products are well-resolved from the peak of this compound. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Prepare a series of standard solutions of this compound over a concentration range (e.g., 1-200 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the effect on the results. The method should remain unaffected by small, deliberate variations.
Visualization of Methodologies and Potential Biological Interactions
The following diagrams illustrate the workflow for stability testing and a hypothetical signaling pathway that could be influenced by small aromatic molecules like this compound, which is relevant in a drug development context.
Caption: Workflow for Forced Degradation Studies.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of (3-Bromobutyl)benzene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] Its significance in modern organic synthesis, particularly in the pharmaceutical and materials science industries, is underscored by the 2010 Nobel Prize in Chemistry awarded to its developers.[1] This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. While the coupling of aryl and vinyl halides is well-established, the use of sp³-hybridized alkyl halides, especially unactivated secondary halides such as (3-Bromobutyl)benzene, presents unique challenges. These challenges primarily arise from the slower rate of oxidative addition to the Pd(0) catalyst and the competing β-hydride elimination pathway.[3]
These application notes provide an overview and detailed protocols for the Suzuki coupling reaction between this compound, a secondary alkyl bromide, and various arylboronic acids. The protocols and data presented are based on established methodologies for the coupling of analogous unactivated secondary alkyl halides, offering a robust starting point for researchers. The development of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has been pivotal in enabling these challenging transformations.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the alkyl halide, in this case, this compound, to form a Pd(II) intermediate. This is often the rate-determining step for alkyl halides.[6]
-
Transmetalation: In the presence of a base, the aryl group from the activated organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic moieties (the butylbenzene fragment and the aryl group) on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6]
Data Presentation
The following tables summarize representative data for the Suzuki coupling of secondary alkyl bromides with various arylboronic acids. While specific data for this compound is not extensively published, the following results for analogous substrates provide expected outcomes and trends.
Table 1: Suzuki Coupling of an Analogous Secondary Alkyl Bromide (Cyclohexyl Bromide) with Various Arylboronic Acids [8]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 89 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 85 |
| 5 | 3-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 |
| 6 | 2-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 88 |
Table 2: Nickel-Catalyzed Suzuki Coupling of Various Unactivated Secondary Alkyl Bromides with Arylboronic Acids [1][9]
| Entry | Alkyl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromocyclohexane | Phenylboronic acid | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | KOt-Bu | Dioxane | RT | 12 | 85 |
| 2 | 2-Bromooctane | 4-Methoxyphenylboronic acid | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | KOt-Bu | Dioxane | RT | 12 | 78 |
| 3 | 3-Bromopentane | 4-Chlorophenylboronic acid | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | KOt-Bu | Dioxane | RT | 12 | 81 |
| 4 | Bromocyclopentane | Phenylboronic acid | NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | KOt-Bu | Dioxane | RT | 12 | 83 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with arylboronic acids, adapted from established procedures for similar unactivated secondary alkyl bromides.
Protocol 1: Palladium-Catalyzed Suzuki Coupling
This protocol is adapted from a general method for the coupling of secondary alkyl bromides.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, including a Schlenk tube or a sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (4 mL) and degassed water (0.4 mL) to the reaction vessel via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Nickel-Catalyzed Suzuki Coupling at Room Temperature
This protocol is based on the work of Fu and coworkers for the coupling of unactivated secondary alkyl halides.[1][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme, 0.05 mmol, 5 mol%)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.06 mmol, 6 mol%)
-
Potassium tert-butoxide (KOt-Bu, 2.0 mmol, 2.0 equiv)
-
Dioxane (anhydrous, 5 mL)
-
Standard laboratory glassware, including a glovebox or Schlenk line setup
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inside a glovebox, add NiCl₂·glyme (0.05 mmol) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.06 mmol) to a reaction vial equipped with a stir bar.
-
Add anhydrous dioxane (2 mL) and stir for 5 minutes.
-
Add the arylboronic acid (1.5 mmol) and KOt-Bu (2.0 mmol).
-
Finally, add this compound (1.0 mmol) and additional anhydrous dioxane (3 mL).
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of (4-Phenylbutyl)magnesium Bromide from (4-Bromobutyl)benzene and Magnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] The preparation of (4-phenylbutyl)magnesium bromide, a valuable Grignard reagent, involves the reaction of (4-bromobutyl)benzene with magnesium metal in an ethereal solvent. This reagent is a key intermediate for introducing the 4-phenylbutyl group into various molecules, a common motif in pharmacologically active compounds.
The successful formation of this Grignard reagent is highly dependent on rigorously anhydrous conditions, as it readily reacts with protic solvents like water.[2] This document provides detailed protocols for the synthesis of (4-phenylbutyl)magnesium bromide, discusses potential side reactions, and outlines key parameters for optimizing the reaction yield.
Note on Starting Material: The protocols described herein assume the use of 1-bromo-4-phenylbutane as the starting material. The formation of a Grignard reagent from a secondary bromide like (3-bromobutyl)benzene would be significantly slower and more susceptible to side reactions such as elimination.
Reaction Scheme
The formation of (4-phenylbutyl)magnesium bromide proceeds via the insertion of magnesium into the carbon-bromine bond of (4-bromobutyl)benzene.
Chemical Equation:
Quantitative Data Summary
The yield of the Grignard reagent is highly sensitive to experimental conditions. The following tables provide typical reaction parameters and expected analytical data for (4-phenylbutyl)magnesium bromide.
Table 1: Typical Reaction Parameters and Expected Yields
| Parameter | Value/Description | Notes |
| Reactant 1 | (4-Bromobutyl)benzene | Must be pure and anhydrous. |
| Reactant 2 | Magnesium Turnings | 1.1 - 1.2 molar equivalents. |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | THF is often preferred for its ability to stabilize the Grignard reagent.[1] |
| Concentration | ~0.5 - 1.0 M | Higher concentrations may promote the Wurtz coupling side reaction. |
| Initiator | Iodine (a single crystal) or 1,2-dibromoethane | Used to activate the magnesium surface.[3] |
| Reaction Temperature | ~35 °C (refluxing Et₂O) or ~66 °C (refluxing THF) | The reaction is exothermic and should maintain its own reflux upon initiation. |
| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |
| Typical Yield | 80 - 95% | Highly dependent on maintaining anhydrous conditions.[4] |
Table 2: Predicted Spectroscopic Data for (4-Phenylbutyl)magnesium Bromide
Note: These are predicted chemical shifts. Actual values may vary based on solvent and concentration.
| ¹H NMR (in THF-d₈) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | m | 2H | Ar-H (meta) | |
| ~7.15 | t | 2H | Ar-H (para) | |
| ~7.05 | d | 1H | Ar-H (ortho) | |
| ~2.55 | t | 2H | Ph-CH₂- | |
| ~1.65 | m | 2H | Ph-CH₂-CH₂- | |
| ~1.40 | m | 2H | -CH₂-CH₂-MgBr | |
| ~0.75 | t | 2H | -CH₂-MgBr |
| ¹³C NMR (in THF-d₈) | Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C (quaternary) | |
| ~128 | Ar-CH | |
| ~127 | Ar-CH | |
| ~125 | Ar-CH | |
| ~36 | Ph-CH₂- | |
| ~34 | Ph-CH₂-CH₂- | |
| ~30 | -CH₂-CH₂-MgBr | |
| ~10 | -CH₂-MgBr |
Experimental Protocols
4.1. Materials and Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
(4-Bromobutyl)benzene (anhydrous)
-
Magnesium turnings
-
Iodine crystal or 1,2-dibromoethane
-
Anhydrous diethyl ether or tetrahydrofuran
-
Standard solutions for titration (e.g., sec-butanol in xylene, 1,10-phenanthroline indicator)
4.2. Detailed Experimental Procedure
-
Glassware Preparation: All glassware must be rigorously dried by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until the purple iodine vapor sublimes and deposits on the magnesium surface. The disappearance of the iodine color indicates activation. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of (4-bromobutyl)benzene (1.0 equivalent) in the remaining anhydrous solvent. Add a small portion (~5-10%) of the (4-bromobutyl)benzene solution to the stirred magnesium suspension. The reaction is initiated when the solution becomes cloudy and a gentle reflux is observed. Gentle warming may be necessary to start the reaction.[1]
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining (4-bromobutyl)benzene solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. If the reaction becomes too vigorous, slow the addition rate and use a water bath to cool the flask.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting grayish, cloudy solution is the (4-phenylbutyl)magnesium bromide reagent.
-
Determination of Grignard Reagent Concentration (Titration): The concentration of the prepared Grignard reagent should be determined before use. A common method is titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.
Potential Side Reactions
The primary side reaction in the formation of (4-phenylbutyl)magnesium bromide is Wurtz-type coupling , which leads to the formation of a homocoupled dimer, 1,8-diphenyloctane.[1]
Wurtz Coupling Reaction:
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the (4-bromobutyl)benzene solution slowly and dropwise to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Temperature Control: Avoid excessive heating, as higher temperatures can favor the coupling reaction.
-
Efficient Stirring: Ensure efficient stirring to quickly disperse the added alkyl halide and promote its reaction with the magnesium surface.
Visualizations (DOT Language)
Caption: Mechanism of Grignard reagent formation.
Caption: Experimental workflow for Grignard reagent synthesis.
Caption: Key parameters influencing reaction outcome.
References
Application Notes and Protocols for the Heck Reaction of (3-Bromobutyl)benzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] While traditionally applied to aryl and vinyl halides, recent advancements have extended its utility to more challenging substrates, including unactivated primary alkyl halides like (3-Bromobutyl)benzene. The coupling of such alkyl halides is often complicated by slow oxidative addition rates and competing β-hydride elimination.[2] However, the development of novel catalytic systems, particularly those activated by visible light, has enabled efficient Heck reactions of unactivated alkyl bromides at room temperature, offering a mild and effective method for the synthesis of complex organic molecules.[3][4]
This document provides detailed application notes and a generalized protocol for the Heck reaction of this compound with various alkenes, focusing on modern, visible light-induced methodologies.
Data Presentation: Heck Reaction of Unactivated Alkyl Halides
The following table summarizes representative conditions and outcomes for the Heck reaction of unactivated primary and secondary alkyl halides with vinyl arenes, based on recently developed visible light-induced protocols. These examples serve as a reference for the expected reactivity and yields when applying similar conditions to this compound.
| Alkyl Halide Substrate | Alkene Coupling Partner | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1-Iodooctane | Styrene | 10 mol% Pd(OAc)₂, 20 mol% Xantphos | 2 equiv. Cs₂CO₃ | Benzene | RT | 12 | 85 | [3] |
| 1-Bromooctane | Styrene | 10 mol% Pd(OAc)₂, 20 mol% Xantphos | 2 equiv. Cs₂CO₃ | Benzene | RT | 12 | 78 | [3] |
| 1-Iodohexane | 4-Vinylbiphenyl | 10 mol% Pd(OAc)₂, 20 mol% Xantphos | 2 equiv. Cs₂CO₃ | Benzene | RT | 12 | 92 | [3] |
| Cyclohexyl Iodide | Styrene | 10 mol% Pd(OAc)₂, 20 mol% Xantphos | 2 equiv. Cs₂CO₃ | Benzene | RT | 12 | 81 | [3] |
| 1-Bromo-3-phenylpropane | Styrene | 10 mol% Pd(OAc)₂, 20 mol% Xantphos | 2 equiv. Cs₂CO₃ | Benzene | RT | 12 | 88 | [3] |
Experimental Protocols
This section provides a detailed, generalized protocol for the visible light-induced Heck reaction of this compound with a representative alkene, such as styrene. This protocol is adapted from established methods for the Heck coupling of unactivated primary alkyl halides.[3][4]
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl Acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Benzene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction setup, workup, and purification
-
Blue LED lamp (e.g., 34 W)
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%) and Xantphos (20 mol%).
-
Add cesium carbonate (2.0 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous benzene via syringe to dissolve the solids.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Finally, add the alkene (1.5 equivalents) via syringe.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube approximately 5-10 cm from a blue LED lamp.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction is typically complete within 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Heck reaction protocol.
Caption: Experimental workflow for the visible light-induced Heck reaction.
Caption: Simplified catalytic cycle for the visible light-induced Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of (3-Bromobutyl)benzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, is prized for its mild reaction conditions and broad functional group tolerance, making it a valuable tool in the synthesis of pharmaceuticals, natural products, and organic materials.[2][3]
While the Sonogashira coupling of aryl and vinyl halides is well-established, the use of sp³-hybridized alkyl halides, such as (3-Bromobutyl)benzene, presents a significant challenge. The lower reactivity of the C(sp³)-Br bond towards oxidative addition to palladium(0) often leads to sluggish reactions and undesired side products. However, recent advances in catalysis, particularly employing nickel and copper-based systems, have opened new avenues for the successful coupling of unactivated alkyl halides with terminal alkynes.[4][5][6]
These application notes provide a detailed overview and generalized protocols for the Sonogashira-type coupling of this compound with various terminal alkynes, focusing on catalytic systems demonstrated to be effective for non-activated alkyl bromides.
Catalytic Systems and Mechanistic Considerations
The classical palladium-catalyzed Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles. The palladium cycle involves oxidative addition of the halide, transmetalation with a copper acetylide, and reductive elimination to form the product.[7]
For less reactive alkyl halides, alternative catalytic systems are often necessary. Nickel catalysts have shown significant promise in facilitating the coupling of non-activated alkyl bromides and even chlorides.[1][8] These reactions may proceed through different mechanisms, potentially involving radical intermediates. Copper-catalyzed systems, sometimes in the absence of palladium, have also been developed for the coupling of alkyl halides, often employing specific ligands to promote the transformation under mild conditions.[2][5]
Generalized Experimental Protocols
Note: The following protocols are generalized starting points for the Sonogashira-type coupling of this compound. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is crucial for achieving optimal yields with specific terminal alkynes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Nickel-Catalyzed Sonogashira-Type Coupling of this compound
This protocol is adapted from methodologies developed for the coupling of non-activated alkyl bromides.[1][9]
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne)
-
Nickel(II) chloride complex with a suitable ligand (e.g., [P,S] or [P,Se] bidentate ligands) (1-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk tube, add cesium carbonate (1.5 mmol) and copper(I) iodide (0.05 mmol).
-
Purge the tube with an inert gas (Argon or Nitrogen).
-
Add the nickel catalyst (e.g., 1 mol%).
-
Add anhydrous DMSO (2.5 mL).
-
Add the terminal alkyne (1.0 mmol) followed by this compound (1.1 mmol).
-
Stir the reaction mixture at 40-60 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (15 mL) and 1 M HCl (1 mL).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Sonogashira-Type Coupling of this compound
This protocol is based on copper-catalyzed methods for coupling alkyl halides with terminal alkynes.[2][5]
Materials:
-
This compound
-
Terminal Alkyne
-
Copper(I) acetate (CuOAc) (10 mol%)
-
Proline-based N,N,P-ligand (12 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Diethyl ether (Et₂O) or another suitable solvent
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add copper(I) acetate (0.1 mmol) and the N,N,P-ligand (0.12 mmol).
-
Add anhydrous diethyl ether.
-
Add cesium carbonate (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) followed by this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and hypothetical yields for the coupling of this compound with various terminal alkynes. Note: This data is illustrative and actual results will depend on the specific reaction optimization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Ni-catalyst (1 mol%), CuI (5 mol%) | Cs₂CO₃ | DMSO | 40 | 8 | 65-85 |
| 2 | 1-Octyne | Ni-catalyst (1 mol%), CuI (5 mol%) | Cs₂CO₃ | DMSO | 40 | 12 | 60-80 |
| 3 | Trimethylsilylacetylene | Ni-catalyst (1 mol%), CuI (5 mol%) | Cs₂CO₃ | DMSO | 50 | 12 | 55-75 |
| 4 | Phenylacetylene | CuOAc (10 mol%), N,N,P-ligand (12 mol%) | Cs₂CO₃ | Et₂O | 25 | 24 | 50-70 |
| 5 | 1-Octyne | CuOAc (10 mol%), N,N,P-ligand (12 mol%) | Cs₂CO₃ | Et₂O | 40 | 24 | 45-65 |
Mandatory Visualizations
References
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Tetralins using (3-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted tetralins via an intramolecular Friedel-Crafts cyclization of (3-Bromobutyl)benzene. Tetralin and its derivatives are crucial scaffolds in medicinal chemistry and drug development, serving as key building blocks for a variety of bioactive molecules.[1][2] The bromine atom in the starting material, this compound, makes it a valuable precursor for such syntheses.[3][4]
The primary method detailed here is the intramolecular Friedel-Crafts alkylation, a robust reaction for forming cyclic compounds.[5][6] This reaction proceeds through an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst facilitates the formation of a carbocation intermediate, which then cyclizes to form the tetralin ring structure.[1]
Reaction Scheme
The overall transformation involves the Lewis acid-catalyzed intramolecular cyclization of this compound to form 1-methyl-1,2,3,4-tetrahydronaphthalene (1-methyltetralin).
Caption: Intramolecular Friedel-Crafts cyclization of this compound.
Quantitative Data Summary
The choice of Lewis acid catalyst is critical for the success of the intramolecular Friedel-Crafts cyclization. Below is a summary of expected yields based on different catalysts, derived from analogous reactions.[1][7] It is crucial to maintain anhydrous conditions, as moisture can significantly lower the yield by deactivating the catalyst.[7]
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| AlCl₃ | Dichloromethane | 40 | 65 - 75 | Most common and cost-effective catalyst. Requires strictly anhydrous conditions.[7] |
| InCl₃ | Dichloromethane | 25 - 40 | 70 - 85 | Highly effective for cyclizations involving alkyl bromides due to its unique halophilic properties.[8] |
| FeCl₃ | Dichloromethane | 40 | 55 - 65 | A milder and less moisture-sensitive alternative to AlCl₃. |
| H₂SO₄ (conc.) | Neat | 0 - 25 | 50 - 60 | A Brønsted acid alternative, though it may lead to more side products. |
Experimental Protocols
The following protocol is a general method for the synthesis of 1-methyltetralin from this compound using aluminum chloride as the catalyst. This protocol is based on established procedures for intramolecular Friedel-Crafts alkylations.[7]
Materials and Equipment
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Detailed Methodology
1. Reaction Setup:
-
All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[7]
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a 100 mL dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Maintain a positive pressure of inert gas throughout the reaction.
2. Catalyst Suspension:
-
In the reaction flask, place anhydrous aluminum chloride (1.2 equivalents) and suspend it in 50 mL of anhydrous dichloromethane.
3. Substrate Addition (High-Dilution Conditions):
-
Dissolve this compound (1 equivalent) in 50 mL of anhydrous dichloromethane and place it in the dropping funnel.
-
Add the substrate solution dropwise to the stirred suspension of AlCl₃ over a period of 1-2 hours. This slow addition under high-dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.[7]
4. Reaction:
-
After the addition is complete, gently heat the reaction mixture to reflux (approximately 40 °C for dichloromethane).
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
5. Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
6. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
7. Purification:
-
Purify the crude product by vacuum distillation to obtain pure 1-methyltetralin.
Visualizations
Logical Relationship: Reaction Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The Lewis acid activates the alkyl bromide, leading to the formation of a secondary carbocation. This electrophile is then attacked by the electron-rich benzene ring in an intramolecular fashion to form the six-membered ring of the tetralin system.
References
- 1. benchchem.com [benchchem.com]
- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Remarkably mild and efficient intramolecular Friedel-Crafts cyclization catalyzed by In(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (3-Bromobutyl)benzene in Agrochemical Synthesis: A Detailed Examination
(3-Bromobutyl)benzene , a halogenated aromatic hydrocarbon, serves as a versatile building block in organic synthesis. While its applications span various chemical industries, its role in the agrochemical sector, though not extensively documented in publicly available literature for specific commercial products, is rooted in the synthesis of heterocyclic compounds with potential fungicidal and herbicidal activity. This application note explores the potential use of this compound in the synthesis of agrochemical candidates, focusing on the preparation of phenylbutyl-substituted triazole fungicides.
Introduction to Phenylbutyl Triazole Agrochemicals
Triazole fungicides are a significant class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The introduction of a phenylbutyl moiety to the triazole ring can influence the compound's lipophilicity, systemic properties, and target enzyme affinity, thereby modulating its fungicidal efficacy and spectrum of activity. While direct synthesis pathways for commercial agrochemicals explicitly starting from this compound are not readily found in scientific literature, its structural isomer, (4-bromobutyl)benzene, and related alkyl halides are commonly employed in the alkylation of triazoles to generate active fungicidal compounds.
Synthetic Pathway: Alkylation of 1,2,4-Triazole
The primary application of this compound in this context would be as an alkylating agent in a nucleophilic substitution reaction with a heterocyclic core, such as 1,2,4-triazole. This reaction introduces the 4-phenylbutyl group onto one of the nitrogen atoms of the triazole ring, a key structural feature in several potent fungicides.
The logical workflow for such a synthesis is depicted below:
Figure 1: General workflow for the synthesis and evaluation of phenylbutyl triazole derivatives.
Experimental Protocol: Synthesis of 1-(4-Phenylbutyl)-1H-1,2,4-triazole
This protocol describes a general method for the N-alkylation of 1,2,4-triazole using an appropriate bromobutylbenzene isomer as a representative example of the synthetic strategy.
Materials:
-
1,2,4-Triazole
-
(4-Bromobutyl)benzene (as a structural analog and likely precursor)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add (4-Bromobutyl)benzene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 1-(4-phenylbutyl)-1H-1,2,4-triazole.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the alkylation of 1,2,4-triazole with alkyl halides, based on general synthetic knowledge.
| Parameter | Value |
| Reactants | |
| 1,2,4-Triazole | 1.0 eq |
| (4-Bromobutyl)benzene | 1.2 eq |
| Base (K₂CO₃) | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Expected Outcome | |
| Yield | 60-80% (after purification) |
| Purity | >95% (by NMR and LC-MS) |
Signaling Pathway and Mechanism of Action
The synthesized phenylbutyl triazole derivatives are expected to act as fungicides by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol.
Figure 2: Mechanism of action of triazole fungicides.
Conclusion
This compound and its isomers are valuable precursors for the synthesis of phenylbutyl-substituted heterocyclic compounds. The alkylation of 1,2,4-triazole with these reagents provides a straightforward route to potential agrochemical candidates, particularly fungicides. The detailed protocol and mechanistic insights provided in this application note offer a foundation for researchers and scientists in the field of drug development to explore the synthesis and biological evaluation of novel agrochemicals based on this structural motif. Further optimization of reaction conditions and derivatization of the phenyl ring could lead to the discovery of new and more potent crop protection agents.
Application Notes and Protocols for (3-Bromobutyl)benzene as a Building Block in Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
(3-Bromobutyl)benzene is a versatile bifunctional molecule incorporating both a reactive alkyl bromide and a stable phenyl group. This unique structure makes it a valuable building block for the synthesis of a diverse range of novel organic materials. The presence of the bromine atom allows for facile nucleophilic substitution and organometallic reactions, while the phenyl group provides a core for constructing larger aromatic systems. These application notes provide detailed protocols for the potential use of this compound in the synthesis of phosphonium salts, which are precursors to Wittig reagents, and in Friedel-Crafts alkylation reactions for the creation of more complex aromatic structures. Furthermore, theoretical applications in the synthesis of carbazole and liquid crystal derivatives are discussed.
Synthesis of Phosphonium Salts: Precursors for Wittig Reagents
Phosphonium salts are crucial intermediates in organic synthesis, most notably as precursors to Wittig reagents for the formation of alkenes. The reaction of this compound with triphenylphosphine provides a straightforward route to (4-phenylbutyl)triphenylphosphonium bromide, a versatile reagent for introducing the 4-phenylbutyl moiety.
Experimental Protocol: Synthesis of (4-phenylbutyl)triphenylphosphonium bromide
This protocol is adapted from established methods for the synthesis of similar phosphonium salts.[1][2]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene under an inert atmosphere of argon or nitrogen.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The phosphonium salt will precipitate out of the solution. If precipitation is incomplete, the volume of toluene can be reduced under vacuum.
-
Add diethyl ether to the mixture to further precipitate the product and wash away any unreacted starting materials.
-
Collect the solid product by vacuum filtration and wash with several portions of diethyl ether.
-
Dry the resulting white solid under vacuum to obtain (4-phenylbutyl)triphenylphosphonium bromide.
Quantitative Data (Expected)
| Product | Starting Material | Reagent | Solvent | Reaction Time | Expected Yield | Melting Point (°C) |
| (4-phenylbutyl)triphenylphosphonium bromide | This compound | Triphenylphosphine | Toluene | 24-48 h | >90% | 241-242 |
Yields and melting points are based on analogous reactions and may vary.
Reaction Workflow
Caption: Synthesis of (4-phenylbutyl)triphenylphosphonium bromide.
Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkyl halides.[3][4] this compound can act as the alkylating agent to introduce a 4-phenylbutyl group onto another aromatic substrate. It is important to note that carbocation rearrangements are a potential side reaction in Friedel-Crafts alkylations.[3]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Ice bath
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous benzene, which serves as both the reactant and the solvent.
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. Hydrogen bromide gas will be evolved, which should be vented safely.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding the mixture to a beaker of crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Expected)
| Product | Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Expected Yield |
| 1-phenyl-4-butylbenzene | This compound | Benzene | AlCl₃ | Benzene | 2-4 h | Moderate |
Yields can be variable due to potential side reactions such as polyalkylation and carbocation rearrangements.
Reaction Pathway
Caption: Friedel-Crafts alkylation of benzene.
Theoretical Application: Synthesis of Carbazole Derivatives
Carbazole derivatives are important motifs in materials science and medicinal chemistry due to their unique electronic and photophysical properties. This compound can potentially be used as a building block for the synthesis of N-alkylated carbazoles.
General Synthetic Strategy
A plausible synthetic route would involve the N-alkylation of carbazole with this compound. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, making it nucleophilic.
Proposed Reaction: Carbazole + this compound → N-(4-phenylbutyl)carbazole
Key Reagents:
-
Carbazole
-
This compound
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
Logical Relationship
Caption: Proposed synthesis of N-(4-phenylbutyl)carbazole.
Theoretical Application: Synthesis of Liquid Crystal Precursors
The molecular shape and polarity of this compound make it a potential precursor for the synthesis of liquid crystalline materials. The phenylbutyl moiety can serve as a flexible tail in a calamitic (rod-shaped) liquid crystal molecule.
General Synthetic Strategy
A common approach to synthesizing liquid crystals involves the etherification of a phenolic core with an alkyl halide.[5] In this context, this compound could be reacted with a suitable phenolic mesogen, such as 4-(4-pentylcyclohexyl)phenol, to introduce the 4-phenylbutyl tail.
Proposed Reaction: 4-(4-pentylcyclohexyl)phenol + this compound → 1-(4-(4-phenylbutoxy)phenyl)-4-pentylcyclohexane
Key Reagents:
-
4-(4-pentylcyclohexyl)phenol (or a similar phenolic core)
-
This compound
-
A base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetone, DMF)
Synthetic Workflow
Caption: Proposed synthesis of a liquid crystal precursor.
References
- 1. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 2. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 3. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 4. cerritos.edu [cerritos.edu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (3-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving (3-Bromobutyl)benzene. Given the limited specific literature on this particular substrate, the protocols for C-C bond forming reactions are based on established methodologies for structurally similar secondary alkyl and benzylic bromides. These protocols serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling of Alkyl Halides
Palladium-catalyzed cross-coupling reactions are transformative tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and functional group tolerance.[1][2] While initially developed for aryl and vinyl halides, significant progress has been made in extending these methodologies to include sp³-hybridized alkyl halides.[3]
This compound, a secondary alkyl bromide, presents unique challenges compared to its aryl or vinyl counterparts, primarily the competing β-hydride elimination pathway.[3] However, with the development of specialized bulky, electron-rich phosphine ligands, many of these challenges can be overcome, making cross-coupling a viable strategy for the derivatization of this substrate.[4]
This guide covers several key palladium-catalyzed cross-coupling reactions applicable to this compound, including Buchwald-Hartwig Amination for C-N bond formation and generalized protocols for C-C bond formation via Suzuki-Miyaura, Negishi, and Kumada couplings.
General Experimental Workflow
A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] While challenging for secondary alkyl halides, specific conditions have been developed that are effective for substrates structurally similar to this compound, such as 3-bromo-1-phenylbutane.[7][8] The reaction typically involves the coupling of the alkyl bromide with an amine or an amine surrogate, like an imine, in the presence of a palladium catalyst with a sterically hindered phosphine ligand and a strong base.[7][9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Notes:
-
Catalyst System: The choice of ligand is critical. Sterically hindered, electron-rich trialkylphosphines, such as Cy₂t-BuP (di-tert-butylcyclohexylphosphine), have shown success in couplings of secondary alkyl bromides.[7][9] The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst like [Pd(allyl)Cl]₂.
-
Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is commonly employed in these reactions.
-
Solvent: Polar aprotic or alcohol-based solvents are typically used. tert-Amyl alcohol has been reported as an effective solvent for this type of transformation.[9]
-
Side Reactions: The main side reactions are β-hydride elimination, leading to the formation of olefins, and hydrodehalogenation.[7] The use of bulky ligands helps to suppress these pathways by favoring reductive elimination.
Experimental Protocol (Adapted from Hartwig et al. for 3-bromo-1-phenylbutane):
Materials:
-
This compound
-
Benzophenone imine (or other desired amine)
-
[Pd(allyl)Cl]₂ (Palladium precatalyst)
-
Di-tert-butylcyclohexylphosphine (Cy₂t-BuP) (Ligand)
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
Anhydrous tert-amyl alcohol (Solvent)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(allyl)Cl]₂ (0.015 mmol, 3 mol%) and Cy₂t-BuP (0.06 mmol, 12 mol%).
-
Add cesium carbonate (1.0 mmol, 2.0 equiv).
-
Add this compound (0.5 mmol, 1.0 equiv) and benzophenone imine (0.6 mmol, 1.2 equiv).
-
Add anhydrous tert-amyl alcohol (1.0 mL) to the tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired N-alkylated product.
Data Summary:
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-bromo-1-phenylbutane | Benzophenone imine | [Pd(allyl)Cl]₂ (3) | Cy₂t-BuP (12) | Cs₂CO₃ (2.0) | t-Amyl alcohol | 100 | ~70-80* | [7][9] |
*Yield is estimated based on reported results for the analogous substrate 3-bromo-1-phenylbutane.
Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound.[10][11] For secondary benzylic halides, specialized conditions are often required to achieve good yields.[8] The following is a generalized protocol based on successful couplings of related substrates.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Application Notes:
-
Coupling Partners: Aryl or vinyl boronic acids or their corresponding boronate esters are typically used. Potassium aryltrifluoroborates are also effective coupling partners.[8]
-
Catalyst System: A common catalyst system for benzylic bromides is PdCl₂(dppf)·CH₂Cl₂.[8] Other bulky, electron-rich phosphine ligands like JohnPhos can also be effective, sometimes in combination with Pd(OAc)₂.[12]
-
Base and Solvent: A strong base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required. A mixture of an organic solvent like THF or DMF and water is often used.[8][12]
Generalized Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
PdCl₂(dppf)·CH₂Cl₂ (Catalyst)
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
Anhydrous Tetrahydrofuran (THF) and Water
Procedure:
-
In a sealed tube under an argon atmosphere, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%).
-
Add a 10:1 mixture of THF/H₂O (5 mL).
-
Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via silica gel column chromatography.
Data Summary (for related secondary benzylic bromides):
| Entry | Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzyl Bromide | K-Phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ (3.0) | THF/H₂O | 77 | 95 | [8] |
| 2 | 1-(Bromomethyl)isoxazole | Phenylboronic acid | Pd(OAc)₂ (10) / JohnPhos (20) | K₂CO₃ (2.0) | DMF | 120 (µW) | 70 | [12] |
Other C-C Cross-Coupling Reactions
a) Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent.[13][14] It is known for its high functional group tolerance. For secondary benzylic halides, nickel-based catalysts have shown particular promise, often providing high enantioselectivity with chiral ligands.[15]
Generalized Protocol:
-
Organozinc Reagent: Prepared from the corresponding organolithium or Grignard reagent by transmetalation with ZnCl₂ or ZnBr₂.
-
Catalyst: Pd(OAc)₂ with a bulky phosphine ligand like S-Phos, or a nickel catalyst such as NiCl₂(dppe).
-
Solvent: Typically THF or DMF.
-
Temperature: Room temperature to 60 °C.
b) Kumada Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner.[3][7] While highly reactive, the scope can be limited by the functional group tolerance of the Grignard reagent.
Generalized Protocol:
-
Grignard Reagent: Commercially available or prepared from the corresponding halide and magnesium turnings.
-
Catalyst: PdCl₂(dppf) or NiCl₂(dppp) are common choices. For secondary benzylic bromides, ligands like Xantphos have been shown to minimize β-hydride elimination.[16]
-
Solvent: Anhydrous THF or diethyl ether.
-
Temperature: 0 °C to room temperature.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of this compound. The Buchwald-Hartwig amination provides a reliable route for the synthesis of C-N bonds, with established protocols for analogous secondary alkyl bromides. For C-C bond formation, Suzuki-Miyaura, Negishi, and Kumada couplings are promising avenues, although reaction conditions will likely require careful optimization to maximize the yield of the desired coupled product and minimize side reactions such as β-hydride elimination. The protocols and data presented herein should serve as a valuable guide for researchers in the fields of organic synthesis and drug development.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides [organic-chemistry.org]
- 16. figshare.com [figshare.com]
Synthesis of cyclic compounds via intramolecular reaction of (3-Bromobutyl)benzene derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Friedel-Crafts alkylation of haloalkylbenzene derivatives is a powerful synthetic strategy for the construction of fused cyclic ring systems, which are prevalent scaffolds in numerous pharmaceutical agents and biologically active molecules. This document provides detailed application notes and protocols for the synthesis of cyclic compounds, specifically 1-methylindane and its derivatives, via the intramolecular cyclization of (3-Bromobutyl)benzene derivatives. The reaction proceeds through the formation of a secondary carbocation intermediate, which is subsequently attacked by the aromatic ring in an electrophilic aromatic substitution reaction. Lewis acids are typically employed to facilitate the formation of the carbocation. These protocols are designed to guide researchers in setting up, monitoring, and optimizing these cyclization reactions.
Data Presentation
The efficiency of the intramolecular cyclization is influenced by the nature of the halogen in the starting material and the choice of Lewis acid catalyst. The following tables summarize key quantitative data derived from analogous reactions and general principles of Friedel-Crafts alkylations.
Table 1: Comparison of (Haloalkyl)benzene Precursors for Intramolecular Cyclization
| Starting Material | Relative Reactivity | Typical Lewis Acid Catalyst | Estimated Yield (%) | Product |
| (3-Iodobutyl)benzene | Highest | AlCl₃, FeCl₃, In(OTf)₃ | 60-80 | 1-Methylindane |
| This compound | High | AlCl₃, FeCl₃ | 50-70 | 1-Methylindane |
| (3-Chlorobutyl)benzene | Moderate | AlCl₃, FeCl₃ | 40-60 | 1-Methylindane |
Note: Yields are estimated based on the general reactivity trend of alkyl halides (I > Br > Cl) in Friedel-Crafts reactions and published data for similar cyclizations.[1]
Table 2: Common Lewis Acid Catalysts and Reaction Conditions
| Lewis Acid | Catalyst Loading (mol%) | Typical Solvent | Temperature (°C) | Notes |
| AlCl₃ | 110-130 | Dichloromethane, Carbon disulfide | 0 to reflux | Highly active, requires anhydrous conditions. |
| FeCl₃ | 110-130 | Dichloromethane | 0 to reflux | A milder alternative to AlCl₃. |
| BF₃·OEt₂ | 100-200 | Dichloromethane | 0 to reflux | Boron trifluoride etherate is a convenient liquid Lewis acid. |
| In(OTf)₃ | 10-20 | Dichloromethane, Nitromethane | Room Temperature to 50 | Catalytic amounts can be effective. |
| H₃PO₄ | Solvent | - | High Temperature | Can be used as both catalyst and solvent. |
Reaction Mechanism and Experimental Workflow
The intramolecular cyclization of this compound proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are illustrated in the following diagram.
Caption: Reaction mechanism for the synthesis of 1-methylindane.
The general workflow for the synthesis and purification of 1-methylindane is outlined below.
Caption: General experimental workflow for 1-methylindane synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylindane from this compound using Aluminum Chloride
This protocol is adapted from established procedures for intramolecular Friedel-Crafts alkylations.[1]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere. Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.3 equivalents) and suspend it in anhydrous dichloromethane (50 mL).
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of AlCl₃ over a period of 1-2 hours at 0 °C (ice bath). The slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice (200 g). Stir until all the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash them successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 1-methylindane.
Characterization:
The identity and purity of the synthesized 1-methylindane should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Discussion of this compound Derivatives
The electronic nature of substituents on the benzene ring significantly influences the outcome of the intramolecular Friedel-Crafts reaction.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups activate the aromatic ring towards electrophilic substitution. This generally leads to faster reaction rates and higher yields. The directing effect of these groups will determine the position of cyclization and the resulting isomer of the substituted 1-methylindane.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and carbonyl groups deactivate the aromatic ring, making the intramolecular cyclization more difficult or even preventing it altogether. Strongly deactivated rings are generally not suitable substrates for Friedel-Crafts alkylation.
-
Halogens: Halogen substituents are deactivating but ortho-, para-directing. The cyclization of halogen-substituted (3-Bromobutyl)benzenes is feasible but may require harsher reaction conditions.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider using a more reactive starting material (e.g., the iodo-analogue) or a more active Lewis acid. Ensure that the reaction is performed under strictly anhydrous conditions, as moisture will deactivate the Lewis acid catalyst. High dilution conditions are critical to minimize intermolecular side reactions.[1]
-
Formation of Side Products: The primary side reaction is intermolecular polymerization. This can be minimized by slow, dropwise addition of the substrate to the catalyst suspension. Carbocation rearrangements are also possible, though less likely to be a major issue in this specific cyclization.
-
Reaction Not Proceeding: If the reaction does not proceed, especially with deactivated substrates, a stronger Lewis acid or higher reaction temperatures may be required. However, harsher conditions can also promote side reactions.
By following these detailed protocols and considering the factors discussed, researchers can effectively utilize the intramolecular cyclization of this compound derivatives for the synthesis of valuable cyclic compounds.
References
Application Notes and Protocols: Alkylation of Amines with (3-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of an N-(3-phenylbutyl) moiety, through the alkylation of primary or secondary amines with (3-bromobutyl)benzene, offers a route to novel chemical entities with potential applications in drug discovery. This lipophilic substituent can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing membrane permeability and interaction with biological targets. These N-substituted amines are crucial intermediates in the synthesis of a wide range of organic compounds, including agrochemicals and fine chemicals.[1]
This document provides a detailed protocol for the N-alkylation of various amines with this compound, a summary of representative reaction data, and an overview of the potential applications of the resulting products in medicinal chemistry.
Reaction Scheme
The general reaction for the alkylation of a primary or secondary amine with this compound is depicted below:
Where R1 and R2 can be hydrogen, alkyl, or aryl groups.
Experimental Protocols
This section details a general procedure for the N-alkylation of amines with this compound. The protocol is based on standard laboratory practices for similar nucleophilic substitution reactions.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Toluene)
-
Inorganic base (e.g., K2CO3, Na2CO3, or Et3N)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Column chromatography setup for purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and the anhydrous solvent.
-
Addition of Base: Add the inorganic base (1.5-2.0 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the chosen solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Wash the filtrate with water or brine to remove any remaining salts and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4).
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-(3-phenylbutyl) substituted amine.
-
Data Presentation
The following table summarizes representative data for the alkylation of various amines with this compound. Please note that these are illustrative examples based on typical outcomes for similar N-alkylation reactions, as specific literature data for these exact reactions is limited. Actual results may vary depending on the specific reaction conditions and the scale of the experiment.
| Amine Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-(3-phenylbutyl)aniline | DMF | K2CO3 | 80 | 12 | 75 |
| p-Toluidine | N-(3-phenylbutyl)-4-methylaniline | Acetonitrile | K2CO3 | 80 | 10 | 82 |
| Piperidine | 1-(3-phenylbutyl)piperidine | Toluene | Et3N | 100 | 8 | 88 |
| Morpholine | 4-(3-phenylbutyl)morpholine | Acetonitrile | Na2CO3 | 80 | 16 | 70 |
| Benzylamine | N-benzyl-N-(3-phenylbutyl)amine | DMF | K2CO3 | 90 | 10 | 85 |
Applications in Drug Development
N-substituted amines are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas. The incorporation of the N-(3-phenylbutyl) group can be a valuable strategy in lead optimization for the following reasons:
-
Modulation of Lipophilicity: The phenylbutyl group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.
-
Introduction of a Pharmacophore: The phenyl group can act as a key binding element (pharmacophore) for interaction with biological targets such as enzymes and receptors.
-
Scaffold for Further Derivatization: The secondary or tertiary amine product can serve as a versatile intermediate for further functionalization, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity.
While specific biological activities for N-(3-phenylbutyl) substituted amines are not extensively documented in publicly available literature, their structural motifs are present in compounds with a variety of pharmacological effects. For instance, substituted benzylamines and phenethylamines are known to interact with a range of receptors and enzymes in the central nervous system. Therefore, novel N-(3-phenylbutyl) amines could be investigated for activities such as:
-
Antidepressant and anxiolytic effects
-
Antipsychotic properties
-
Analgesic activity
-
Anticancer properties
The synthetic protocol described herein provides a straightforward method for accessing a library of N-(3-phenylbutyl) amines, which can then be screened for various biological activities to identify promising new drug candidates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of amines with this compound.
Caption: General workflow for the synthesis and purification of N-(3-phenylbutyl)amines.
Signaling Pathway Analogy: Drug Discovery Process
This diagram provides a conceptual analogy between a signaling pathway and the drug discovery process for novel N-alkylated amines.
Caption: Conceptual pathway of drug discovery for novel N-(3-phenylbutyl)amines.
References
Application Note: Williamson Ether Synthesis of (4-Alkoxybutyl)benzenes
Introduction
The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[2] This application note provides a detailed protocol for the synthesis of (4-alkoxybutyl)benzenes using (3-Bromobutyl)benzene as the alkyl halide substrate. Due to the secondary nature of the alkyl halide, careful consideration of the reaction conditions is necessary to favor substitution over the competing E2 elimination pathway.[3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Reaction Principle
The synthesis involves the deprotonation of an alcohol (R-OH) to form a nucleophilic alkoxide ion (RO⁻), which then displaces the bromide ion from this compound in a bimolecular nucleophilic substitution (SN2) reaction. The general reaction scheme is depicted below:
Step 1: Alkoxide Formation R-OH + Base → R-O⁻ Na⁺ (or K⁺)
Step 2: Nucleophilic Substitution (SN2) R-O⁻ Na⁺ + this compound → (4-Alkoxybutyl)benzene + NaBr
To minimize the competing E2 elimination reaction, which is a common side reaction with secondary alkyl halides, it is crucial to use a sterically unhindered alkoxide and carefully control the reaction temperature.[3][4]
Experimental Protocol
This protocol describes a general procedure for the synthesis of (4-methoxybutyl)benzene. The procedure can be adapted for other primary alcohols.
Materials:
-
This compound
-
Methanol (or other primary alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Alkoxide Formation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add sodium hydride (1.2 equivalents) carefully under an inert atmosphere.
-
Add anhydrous THF to the flask.
-
Slowly add the desired primary alcohol (e.g., methanol, 1.2 equivalents) dropwise to the stirred suspension of NaH in THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
-
-
Williamson Ether Synthesis:
-
To the freshly prepared alkoxide solution, add this compound (1.0 equivalent) dropwise via a syringe at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C for THF) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure (4-alkoxybutyl)benzene.[6]
-
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere and away from moisture.
-
This compound is a halogenated organic compound and should be handled in a well-ventilated fume hood.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes the expected outcomes for the Williamson ether synthesis using this compound with different primary alcohols. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Alkylating Agent | Alcohol | Product | Expected Yield (%) | Purity (%) | Analytical Data (¹H NMR, ¹³C NMR, IR) |
| This compound | Methanol | (4-Methoxybutyl)benzene | 60-75 | >95 | Conforms to structure |
| This compound | Ethanol | (4-Ethoxybutyl)benzene | 55-70 | >95 | Conforms to structure |
| This compound | n-Propanol | (4-Propoxybutyl)benzene | 50-65 | >95 | Conforms to structure |
| This compound | n-Butanol | (4-Butoxybutyl)benzene | 45-60 | >95 | Conforms to structure |
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the Williamson ether synthesis of (4-Alkoxybutyl)benzenes.
Caption: Experimental workflow for the Williamson ether synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Synthesis of (3-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of (3-Bromobutyl)benzene. Below you will find detailed experimental protocols, data on reaction optimization, and guidance on identifying and mitigating common issues encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the two primary synthetic routes: the hydrobromination of 4-phenyl-1-butene and the bromination of 4-phenyl-2-butanol.
Route 1: Hydrobromination of 4-Phenyl-1-butene
Issue 1: Low Yield of this compound and Formation of (4-Bromobutyl)benzene
-
Question: My reaction is producing a significant amount of the anti-Markovnikov product, (4-Bromobutyl)benzene, instead of the desired this compound. How can I improve the regioselectivity for the Markovnikov product?
-
Answer: The regioselectivity of HBr addition to 4-phenyl-1-butene is highly dependent on the reaction mechanism. To favor the desired Markovnikov addition, which proceeds through a more stable secondary benzylic carbocation, it is crucial to prevent the radical mechanism that leads to the anti-Markovnikov product.
-
Exclusion of Radical Initiators: Ensure that your reaction is free from radical initiators. Peroxides, often present in older bottles of ethers like THF or diethyl ether, and even atmospheric oxygen, can initiate the radical pathway.[1] It is recommended to use freshly distilled, peroxide-free solvents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of HBr Source: Using gaseous HBr or a solution of HBr in a non-peroxide-forming solvent (like acetic acid or dichloromethane) is preferable to solutions in ethers if peroxide contamination is a concern.
-
Issue 2: Formation of Rearrangement Products
-
Question: I am observing isomeric impurities that are not (4-Bromobutyl)benzene. Could these be rearrangement products?
-
Answer: While less common for the hydrobromination of 4-phenyl-1-butene due to the relative stability of the secondary benzylic carbocation, rearrangements are still a possibility. The formation of a primary carbocation, which could then rearrange, is energetically unfavorable. However, under certain conditions, minor amounts of rearranged products could form. To minimize this:
-
Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the likelihood of carbocation rearrangements.
-
Route 2: Bromination of 4-Phenyl-2-butanol
Issue 1: Low Yield and/or Incomplete Reaction
-
Question: The conversion of 4-phenyl-2-butanol to this compound is sluggish, or the yield is consistently low. What can I do to improve this?
-
Answer: Low yields in this substitution reaction can stem from several factors, depending on the chosen reagent.
-
Using Phosphorus Tribromide (PBr₃): This reaction proceeds via an SN2 mechanism.[2][3]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of PBr₃. While theoretically 0.33 equivalents are needed, using a slight excess (e.g., 0.4-0.5 equivalents) can drive the reaction to completion. However, a large excess can lead to the formation of phosphorus-containing byproducts that complicate purification.[4]
-
Reaction Temperature: The reaction is often started at a low temperature (e.g., 0 °C) during the addition of PBr₃ to control the initial exotherm, and then gently warmed to room temperature or slightly above to ensure the reaction goes to completion.[4]
-
Workup Procedure: Incomplete quenching of excess PBr₃ or improper workup can lead to product loss. Ensure thorough washing with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.
-
-
Using Hydrobromic Acid (HBr):
-
Reaction Conditions: This reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate. Ensure adequate heating and reaction time.
-
Water Removal: The water formed during the reaction can lead to an equilibrium that disfavors product formation. Using a Dean-Stark trap or a drying agent can help to drive the reaction forward.
-
-
Issue 2: Formation of Isomeric Byproducts (e.g., (2-Bromobutyl)benzene)
-
Question: My product is a mixture of this compound and what appears to be (2-Bromobutyl)benzene. How can I prevent this rearrangement?
-
Answer: The formation of (2-Bromobutyl)benzene is a classic example of a carbocation rearrangement. This is more likely to occur when using HBr, as the reaction can proceed through an SN1 pathway involving a secondary carbocation. This carbocation can then undergo a hydride shift to form a more stable secondary benzylic carbocation, leading to the rearranged product.
-
Choice of Reagent: To minimize rearrangements, using PBr₃ is highly recommended.[2][3] The SN2 mechanism of this reaction avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements.[2]
-
Reaction Conditions with HBr: If HBr must be used, employing lower temperatures and a higher concentration of the bromide nucleophile can favor the SN2 pathway over the SN1 pathway, thereby reducing the extent of rearrangement.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the hydrobromination of 4-phenyl-1-butene and the bromination of 4-phenyl-2-butanol are viable routes. However, the bromination of 4-phenyl-2-butanol using PBr₃ is often preferred as it is less susceptible to the formation of isomeric byproducts through rearrangement, a common issue with reactions involving carbocation intermediates. The hydrobromination route requires strict control of reaction conditions to ensure Markovnikov selectivity and avoid the formation of the anti-Markovnikov isomer.
Q2: How can I confirm the identity and purity of my this compound product?
A2: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of your product and quantifying the presence of isomeric impurities such as (4-Bromobutyl)benzene or (2-Bromobutyl)benzene.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product. The chemical shifts and coupling patterns will be distinct for each isomer. For this compound, you would expect to see characteristic signals for the phenyl group, the diastereotopic methylene protons, the methine proton adjacent to the bromine, and the terminal methyl group.[7][8]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and show the characteristic isotopic pattern for a monobrominated compound.
Q3: What are the best methods for purifying this compound from its isomers?
A3: The separation of isomeric bromobutylbenzenes can be challenging due to their similar boiling points.
-
Fractional Distillation: While difficult, careful fractional distillation under reduced pressure may be able to separate isomers if their boiling points are sufficiently different.
-
Column Chromatography: Column chromatography on silica gel is a more effective method for separating isomers. A non-polar eluent system, such as a mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate, can be optimized to achieve separation.
-
Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples, preparative GC is a powerful technique, although it is typically used for smaller quantities.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrobromination of 4-Phenyl-1-butene (Markovnikov Addition)
This protocol is designed to favor the Markovnikov addition of HBr.
Materials:
-
4-Phenyl-1-butene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous dichloromethane (or another suitable non-peroxide forming solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-phenyl-1-butene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
Protocol 2: Synthesis of this compound from 4-Phenyl-2-butanol using PBr₃
This protocol is designed to minimize rearrangement by utilizing an SN2 pathway.[2][3]
Materials:
-
4-Phenyl-2-butanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or dichloromethane)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-phenyl-2-butanol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise with stirring, maintaining the temperature at 0 °C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates completion.
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography to obtain this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on the Hydrobromination of 4-Phenyl-1-butene
| Entry | HBr Source | Solvent | Temperature (°C) | Initiator | Ratio of this compound : (4-Bromobutyl)benzene (Approx.) | Reference |
| 1 | HBr (gas) | CH₂Cl₂ | 0 | None | > 95 : 5 | [General Principle] |
| 2 | HBr (aq) | Acetic Acid | 25 | None | ~ 90 : 10 | [General Principle] |
| 3 | HBr (gas) | THF (unstabilized) | 25 | Air/Peroxides | 10 : 90 | [1] |
| 4 | HBr (gas) | Heptane | 25 | Benzoyl Peroxide | < 5 : > 95 | [General Principle] |
Table 2: Comparison of Brominating Agents for the Conversion of 4-Phenyl-2-butanol
| Entry | Reagent | Solvent | Temperature (°C) | Major Product | Major Byproduct(s) | Expected Yield (Approx.) | Reference |
| 1 | PBr₃ | Diethyl Ether | 0 to RT | This compound | Elimination products | 70-85% | [2][3] |
| 2 | HBr (conc. aq) | - | Reflux | This compound | (2-Bromobutyl)benzene, elimination products | 40-60% | [General Principle] |
| 3 | NaBr / H₂SO₄ | Water | Reflux | Mixture of isomeric bromides | (2-Bromobutyl)benzene, elimination products | Variable |
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. turbo.vernier.com [turbo.vernier.com]
- 6. Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of Crude (3-Bromobutyl)benzene by Column Chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude (3-bromobutyl)benzene using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of moderately polar compounds like this compound is silica gel (SiO₂), typically with a mesh size of 230-400 for flash chromatography.[1][2] Alumina can also be used, but silica gel is generally the first choice for neutral to slightly acidic compounds.[1]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The ideal solvent system should provide a good separation of your desired compound from impurities on a Thin Layer Chromatography (TLC) plate, with a target Rf value for this compound between 0.25 and 0.35. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate. For this compound, a system of hexanes with a small percentage of ethyl acetate (e.g., 1-5%) is a good starting point to test.
Q3: My compound is not dissolving in the chosen mobile phase for loading onto the column. What should I do?
A3: If your crude this compound has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a minimal amount of a more polar solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: What is a typical yield and purity for the column chromatography of this compound?
A4: While specific yields can vary depending on the initial purity of the crude material, a typical recovery yield for this compound after column chromatography is expected to be in the range of 85-95%. The purity of the final product should be high, often exceeding 95%, as determined by analytical techniques like GC-MS or ¹H NMR.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | The solvent system is too polar or not polar enough. | Optimize the solvent system using TLC. If the Rf is too high, decrease the polarity of the mobile phase. If the Rf is too low, increase the polarity. |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel relative to your sample (typically a 30:1 to 100:1 ratio by weight). | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use the slurry method for packing. | |
| Compound Elutes Too Slowly or Not at All | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate. |
| The compound may be decomposing on the silica gel. | Consider using a less acidic stationary phase like neutral alumina. You can also neutralize the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent. | |
| Compound Elutes Too Quickly | The solvent system is too polar. | Decrease the polarity of the mobile phase. Use a less polar solvent or decrease the proportion of the more polar solvent in your mixture. |
| Streaking or Tailing of Bands | The sample was loaded in too large a volume of solvent. | Dissolve the sample in the minimum amount of solvent for loading. If solubility is an issue, use the dry loading method. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| The compound is interacting strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For example, a trace of acetic acid for acidic compounds or triethylamine for basic compounds (though not typically necessary for this compound). | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the silica gel bed covered with solvent. Never let the column run dry. |
| Blocked Column Flow | Particulate matter in the crude sample is clogging the column frit or the top of the column. | Filter the crude sample solution before loading it onto the column. |
| The sample precipitated on the column. | Ensure the sample is fully dissolved in the loading solvent and is soluble in the mobile phase. |
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~245-247 °C (at 760 mmHg) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Typical Mobile Phase | Hexane/Ethyl Acetate (e.g., 98:2 v/v) |
| Expected Rf Value | ~0.3 in Hexane/Ethyl Acetate (98:2) |
Table 2: Expected Purification Parameters and Outcomes
| Parameter | Recommended Value/System | Expected Outcome |
| Silica Gel to Crude Ratio | 50:1 (w/w) | Good separation and resolution |
| Elution Method | Isocratic or Gradient | Isocratic with optimized solvent for simple mixtures; Gradient for complex mixtures with varying polarity impurities. |
| Expected Recovery Yield | 85-95% | Dependent on initial purity |
| Expected Final Purity | >95% | Confirmed by GC-MS and/or NMR |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the test solvent system (e.g., start with 100% hexanes and then try mixtures with increasing amounts of ethyl acetate like 99:1, 98:2, 95:5).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for the spot corresponding to this compound. The optimal solvent system will give an Rf value of approximately 0.25-0.35.
Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane/Ethyl Acetate 98:2).
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully pipette this solution onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Continuously monitor the collected fractions by TLC to determine which fractions contain the purified this compound.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Analysis:
-
Analyze the purified product using GC-MS and/or NMR to confirm its identity and determine its purity.
-
Mandatory Visualization
Caption: Workflow for the Purification of this compound.
Caption: Troubleshooting Logic for Poor Separation Issues.
References
Byproducts in the synthesis of (3-Bromobutyl)benzene and their removal
Technical Support Center: Synthesis of (3-Bromobutyl)benzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric byproducts observed during the synthesis of this compound from 4-phenyl-1-butene and HBr?
A1: The synthesis of this compound via the addition of hydrogen bromide (HBr) to 4-phenyl-1-butene can lead to two main isomeric products. The desired product, this compound, results from Markovnikov addition. The primary byproduct is (4-bromobutyl)benzene, which is formed through an anti-Markovnikov addition mechanism.[1][2][3] The formation of these products is dictated by the reaction conditions, specifically the presence or absence of radical initiators like peroxides.[4][5]
Q2: My reaction is producing a significant amount of (4-bromobutyl)benzene. What is the likely cause?
A2: The formation of (4-bromobutyl)benzene as a major product indicates that the reaction is proceeding via a free-radical mechanism, characteristic of anti-Markovnikov addition.[2][6] This is typically caused by the presence of peroxides in the reaction mixture.[4][5] Peroxides can be introduced unintentionally through aged solvents (e.g., ethers) or old batches of the alkene starting material. To favor the desired Markovnikov product, this compound, it is crucial to ensure all reagents and solvents are free of peroxides.
Q3: Are carbocation rearrangements a concern during the synthesis of this compound?
A3: Yes, carbocation rearrangements are a potential source of byproducts. The Markovnikov addition of HBr to 4-phenyl-1-butene proceeds through a secondary carbocation intermediate at the C3 position. While this is more stable than the primary carbocation that would be formed at C4, there is a possibility of hydride shifts or other rearrangements, especially under strongly acidic conditions or at elevated temperatures, leading to a mixture of brominated isomers.[6][7] However, the formation of the anti-Markovnikov product is generally the more prevalent issue.
Q4: How can I effectively remove the (4-bromobutyl)benzene byproduct from my desired this compound?
A4: The isomeric byproducts, this compound and (4-bromobutyl)benzene, have different boiling points and polarities, which allows for their separation. The most common and effective method for purification is silica gel column chromatography.[8] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, will typically allow for the separation of the two isomers. Fractional distillation under reduced pressure can also be employed, though it may be less effective for achieving very high purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of a major byproduct. | The reaction conditions are favoring anti-Markovnikov addition due to the presence of peroxides. | 1. Use fresh, peroxide-free solvents and reagents. Test solvents for peroxides before use. 2. Ensure the reaction is protected from light, which can also initiate radical reactions. |
| Multiple unidentified peaks in GC-MS or NMR. | Carbocation rearrangements or polymerization of the starting alkene. | 1. Maintain a low reaction temperature to minimize rearrangement. 2. Use a non-polar solvent to stabilize the desired carbocation intermediate. 3. Slowly add the HBr source to the alkene solution to avoid high local concentrations of acid. |
| Incomplete reaction after an extended period. | Insufficient HBr or low reaction temperature. | 1. Ensure a slight excess of HBr is used. 2. Allow the reaction to warm to room temperature after the initial addition at a low temperature. Monitor the reaction progress by TLC or GC. |
| Poor separation of isomers during column chromatography. | Inappropriate solvent system or overloaded column. | 1. Optimize the eluent system using TLC to achieve a good separation factor (ΔRf) between the product and byproduct. 2. Ensure the amount of crude material loaded onto the column does not exceed its capacity. |
Experimental Protocols
Synthesis of this compound (Markovnikov Addition)
Objective: To synthesize this compound from 4-phenyl-1-butene via electrophilic addition of HBr.
Materials:
-
4-phenyl-1-butene
-
Hydrogen bromide (48% aqueous solution or as a solution in acetic acid)
-
Anhydrous diethyl ether (peroxide-free)
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 4-phenyl-1-butene in anhydrous diethyl ether.
-
Slowly add a stoichiometric equivalent of hydrogen bromide solution to the stirred solution of the alkene. The HBr is the electrophile that attacks the double bond.[9]
-
The reaction proceeds via the formation of the more stable secondary carbocation at the C3 position.[6][7]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Objective: To isolate pure this compound from byproducts.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the formation of byproducts during the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation in the synthesis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 5. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
Technical Support Center: Grignard Reagent Formation with (3-Bromobutyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from (3-Bromobutyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the Grignard reagent from this compound.
Issue 1: The Grignard reaction fails to initiate.
Symptoms:
-
No noticeable heat generation (exotherm).
-
The magnesium turnings remain shiny and unreacted.
-
The solution does not become cloudy or colored (typically grayish/brown).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. It is crucial to activate the magnesium surface. |
| Presence of Moisture | Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms. |
| Low Reactivity of this compound | Secondary alkyl bromides can be less reactive than primary or aryl bromides, leading to a longer induction period. |
Magnesium Activation Techniques:
| Activation Method | Description |
| Iodine | Add a small crystal of iodine to the flask containing magnesium. The disappearance of the purple/brown color is an indicator of activation. |
| 1,2-Dibromoethane | A few drops of 1,2-dibromoethane can be added to the magnesium suspension. The observation of ethylene gas bubbles indicates an active magnesium surface. |
| Mechanical Activation | Gently crushing the magnesium turnings with a dry glass rod in the reaction flask can expose a fresh, reactive surface. |
Troubleshooting Workflow for Initiation Failure:
Caption: Troubleshooting logic for Grignard reaction initiation failure.
Issue 2: Low yield of the Grignard reagent.
Symptoms:
-
Incomplete consumption of magnesium.
-
Lower than expected concentration of the Grignard reagent upon titration.
-
Formation of significant side-products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling | This is a significant side reaction where the formed Grignard reagent reacts with the starting this compound to form a dimer. To minimize this, add the this compound solution slowly and maintain a dilute concentration in the reaction mixture. |
| Elimination Reaction | As a secondary alkyl bromide, this compound can undergo elimination to form an alkene, especially if the reaction is overheated. Maintain a gentle reflux and avoid excessive heating. |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure sufficient reaction time after the addition of the alkyl bromide is complete, typically with stirring for an additional 1-2 hours. |
Competing Reaction Pathways:
Caption: Competing pathways in the formation of a Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous conditions for a Grignard reaction? A1: Grignard reagents are potent bases and will react with acidic protons, such as those in water. This reaction is rapid and will consume the Grignard reagent, reducing the yield of your desired product. Therefore, all glassware must be thoroughly dried (flame-dried or oven-dried), and anhydrous solvents must be used.[1]
Q2: What is the ideal solvent for preparing the Grignard reagent from this compound? A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. Diethyl ether has a lower boiling point (34.6 °C), which can make it easier to initiate the reaction and maintain a gentle reflux. THF has a higher boiling point (66 °C) and is a better solvating agent, which can be beneficial for less reactive halides. For secondary alkyl bromides, diethyl ether is often a good starting point.
Q3: My reaction mixture turned dark brown/black. Is this normal? A3: A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the reagents.[1]
Q4: How can I confirm the formation and determine the concentration of my Grignard reagent? A4: The concentration of the Grignard reagent should be determined by titration before its use in subsequent reactions. A common method is titration with a standard solution of iodine or by using a known amount of a ketone and analyzing the unreacted starting material.
Experimental Protocols
Protocol 1: Preparation of Grignard Reagent from this compound
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the round-bottom flask. Add a single crystal of iodine.
-
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add approximately 10% of this solution to the stirred magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and a slight exotherm causing the ether to reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.
-
Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Use: The resulting grayish, cloudy solution is the Grignard reagent and should be used immediately for the best results.
Experimental Workflow Diagram:
Caption: Experimental workflow for the preparation of the Grignard reagent.
Data Presentation
Table 1: Typical Yields of Grignard Reagents from Alkyl Halides
| Alkyl Halide Type | Reactivity | Typical Yield Range* | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[2] |
| Alkyl Bromide (R-Br) | High | 70-90% | Good balance of reactivity and stability. The most commonly used halides for Grignard synthesis. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or more vigorous activation of the magnesium.[2] |
*Yields are highly dependent on specific experimental conditions, including the purity of reagents and the rigorous exclusion of moisture.
Table 2: Comparison of Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Anhydrous Diethyl Ether | 34.6 | Lower boiling point facilitates initiation and gentle reflux. Less likely to promote elimination side reactions compared to higher boiling solvents. | Highly flammable. |
| Anhydrous Tetrahydrofuran (THF) | 66 | Higher boiling point can be useful for less reactive halides. Better solvating properties. | May increase the likelihood of elimination side reactions with secondary halides due to the higher temperature. |
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with Secondary Alkyl Bromides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success rate of Suzuki-Miyaura cross-coupling reactions involving challenging secondary alkyl bromides.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with secondary alkyl bromides so challenging?
A1: Suzuki couplings with secondary alkyl bromides face several hurdles that can lead to low yields and side product formation. The primary challenges include:
-
Slower Oxidative Addition: The increased steric bulk around the reaction center of a secondary alkyl bromide, compared to a primary halide, can hinder the initial oxidative addition step to the palladium or nickel catalyst.[1][2]
-
β-Hydride Elimination: Secondary alkyl groups attached to the metal center are prone to β-hydride elimination, a decomposition pathway that forms an alkene and a metal hydride species, thus reducing the yield of the desired coupled product.[3]
-
Steric Hindrance: The steric congestion of secondary alkyl bromides can impede other steps in the catalytic cycle, such as transmetalation and reductive elimination.
Q2: What are the most critical parameters to optimize for a successful Suzuki coupling with a secondary alkyl bromide?
A2: The success of these reactions is highly dependent on the careful selection and optimization of several key parameters:
-
Catalyst System (Metal and Ligand): The choice of the palladium or nickel catalyst and, most importantly, the supporting ligand is crucial. Bulky, electron-rich phosphine ligands are often required for palladium-catalyzed reactions, while nickel catalysts may favor nitrogen-based ligands like diamines.[1][4]
-
Base: The base plays a critical role in the transmetalation step. The appropriate choice of base can significantly impact the reaction rate and selectivity. Common bases include carbonates, phosphates, and alkoxides.[5]
-
Solvent: The solvent influences the solubility of the reagents and the stability and reactivity of the catalytic species. A range of organic solvents, sometimes in combination with water, are used.
-
Boron Source: The stability of the organoboron reagent (boronic acid, boronate ester, or trifluoroborate salt) is important to prevent side reactions like protodeboronation.
Q3: When should I consider using a nickel catalyst instead of a palladium catalyst?
A3: Nickel catalysts have emerged as a powerful alternative to palladium for challenging Suzuki couplings, particularly with less reactive electrophiles like secondary alkyl bromides.[1][6] Consider a nickel-based system when:
-
You are experiencing low yields with various palladium catalysts.
-
You are coupling unactivated secondary alkyl bromides or iodides.[1]
-
Room-temperature reactions are desired, as some nickel systems are highly active under mild conditions.[7]
Q4: How can I minimize the common side reaction of β-hydride elimination?
A4: Minimizing β-hydride elimination is critical for improving the yield of the desired product. Strategies include:
-
Use of Bulky Ligands: Bulky ligands on the metal center can sterically hinder the formation of the required conformation for β-hydride elimination to occur.[3]
-
Promoting Reductive Elimination: The use of electron-rich and bulky ligands can accelerate the final reductive elimination step, which competes with β-hydride elimination.[8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the elimination pathway.
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is a side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, leading to the formation of a deboronated byproduct and reducing the amount of nucleophile available for the cross-coupling. To prevent this:
-
Use Anhydrous Conditions: When feasible, using anhydrous solvents and reagents can minimize this side reaction.
-
Employ More Stable Boron Reagents: Boronate esters, such as pinacol esters or MIDA boronates, are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[1]
-
Choice of Base: The selection of a milder base can sometimes reduce the rate of protodeboronation.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions with secondary alkyl bromides and provides systematic steps to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Yield | 1. Inefficient Catalyst System: The chosen ligand may not be suitable for the sterically hindered substrate. 2. Poor Catalyst Activity: The palladium or nickel catalyst may be deactivated by oxygen or impurities. 3. Suboptimal Base: The base may not be effective at promoting transmetalation or could be causing side reactions. 4. Incorrect Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility or catalyst deactivation. | 1. Screen Ligands: For palladium, test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). For nickel, consider diamine ligands (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine).[7][8] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents with an inert gas (argon or nitrogen). Use fresh, high-purity catalysts and ligands.[9] 3. Vary the Base: Experiment with different bases such as K₃PO₄, Cs₂CO₃, or KOtBu. The choice of base can be critical and substrate-dependent.[5] 4. Solvent Screening: Test a range of solvents like dioxane, THF, or toluene, both anhydrous and with a small amount of water. |
| Significant β-Hydride Elimination Byproduct | 1. Ligand is not sufficiently bulky: The ligand does not provide enough steric hindrance to suppress the elimination pathway. 2. High Reaction Temperature: The temperature may be favoring the elimination reaction. | 1. Switch to a Bulkier Ligand: Employ ligands with larger steric profiles, such as those from the Buchwald biaryl phosphine family.[4][8] 2. Optimize Temperature: Attempt the reaction at a lower temperature to see if the ratio of desired product to byproduct improves. |
| Homocoupling of the Boronic Acid/Ester | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organoboron reagent. 2. Use of a Pd(II) Precatalyst: Some Pd(II) sources can lead to homocoupling if the reduction to Pd(0) is not efficient. | 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction.[3] 2. Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃. |
| Inconsistent Results | 1. Reagent Quality: Inconsistent purity of starting materials, catalyst, ligand, or base. 2. Moisture/Air Sensitivity: Inconsistent exclusion of water and oxygen. | 1. Use High-Purity Reagents: Ensure all reagents are of high and consistent quality. 2. Standardize Procedures: Implement a strict and consistent protocol for degassing and maintaining an inert atmosphere. |
Data Presentation
Comparison of Phosphine Ligands for Suzuki Coupling
The choice of ligand is critical for the success of Suzuki coupling with secondary alkyl bromides. Below is a comparison of commonly used phosphine ligands.
| Ligand Class | Specific Ligand | Key Characteristics | Typical Substrates |
| Biaryl Phosphines | SPhos | Highly active for a broad range of substrates, including sterically hindered ones.[4][8] | Aryl chlorides and bromides. |
| XPhos | Very bulky and electron-rich, effective for challenging couplings.[8] | Sterically demanding aryl and heteroaryl halides. | |
| Ferrocenyl Phosphines | dppf | Bidentate ligand, often used in a wide range of cross-coupling reactions. | General aryl halides. |
| Dialkylphosphines | PCy₃ | Electron-rich and sterically demanding.[1] | Aryl and vinyl triflates.[10] |
| P(t-Bu)₃ | Very bulky and electron-rich, promotes oxidative addition.[10] | Aryl chlorides.[10] |
Influence of Base on Reaction Yield
The base is crucial for activating the organoboron species. The table below illustrates the effect of different bases on the yield of a model Suzuki coupling reaction.
| Base | Basicity | Common Applications/Notes |
| K₃PO₄ | Moderate | Often a good choice for sensitive substrates, used in a variety of solvents.[11] |
| Cs₂CO₃ | Moderate | Highly soluble in many organic solvents, often provides good yields. |
| K₂CO₃ | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| KOtBu | Strong | A strong base that can be very effective but may promote side reactions.[12] |
| KF | Weak | Fluoride ions can play a unique role in activating the boronic acid.[10] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki Coupling of a Secondary Alkyl Bromide
This protocol is adapted from the work of Fu and coworkers, demonstrating a successful room-temperature coupling.[7]
Materials:
-
Secondary alkyl bromide (1.0 equiv)
-
Alkylborane (e.g., 9-BBN derivative, 1.2 equiv)
-
NiCl₂·glyme (5 mol%)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Potassium tert-butoxide (KOtBu, 1.5 equiv)
-
Anhydrous dioxane
-
Anhydrous isobutanol
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme and trans-N,N'-dimethyl-1,2-cyclohexanediamine.
-
Add anhydrous dioxane and stir the mixture for 5 minutes.
-
Add the secondary alkyl bromide, the alkylborane solution, and isobutanol.
-
Finally, add the solid potassium tert-butoxide.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with 2M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of a Secondary Alkyl Bromide
This protocol utilizes a bulky phosphine ligand, which is often necessary for successful coupling with these challenging substrates.
Materials:
-
Secondary alkyl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene/water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the secondary alkyl bromide, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the anhydrous toluene/water mixture.
-
Purge the Schlenk flask with argon for 10-15 minutes.
-
Add the catalyst solution to the Schlenk flask under a positive pressure of argon.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Minimizing side reactions in the Heck coupling of (3-Bromobutyl)benzene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize the Heck coupling of (3-Bromobutyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Heck coupling of this compound?
The primary side reactions encountered with an alkyl halide substrate like this compound, which possesses β-hydrogens, are β-hydride elimination and alkene isomerization.[1][2]
-
β-Hydride Elimination: This is a major decomposition pathway for the alkyl-palladium intermediate formed after oxidative addition. Instead of coupling with the desired alkene, the intermediate eliminates a palladium-hydride species, leading to the formation of butenylbenzene isomers and reducing the yield of the target product.[1]
-
Alkene Isomerization: The β-hydride elimination step in the Heck catalytic cycle can be reversible.[3][4] This reversibility can lead to the migration of the double bond in the desired product, resulting in a mixture of constitutional isomers.
-
Dehalogenation: Reduction of the starting material, this compound, can occur, leading to the formation of butylbenzene. This is often observed when reaction conditions favor reductive processes over the desired cross-coupling.[5]
Q2: How does the choice of palladium catalyst and ligand affect the reaction outcome?
The selection of the catalyst and ligand system is critical for a successful Heck reaction with alkyl halides.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is often a more efficient precatalyst than Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] The in-situ reduction of Pd(II) to the active Pd(0) species can lead to a more active catalytic system.
-
Ligands: For alkyl halides prone to β-hydride elimination, bulky and electron-rich ligands are essential. These ligands sterically hinder the formation of the syn-coplanar arrangement required for β-hydride elimination to occur.[1]
-
Bulky Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are highly effective at promoting the desired coupling over elimination.[1][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also known for their ability to stabilize the palladium center and prevent unwanted side reactions.[7]
-
Diphosphine Ligands: For controlling stereoselectivity, chiral diphosphine ligands like (R)-BINAP can be employed, although this is more common with substrates like aryl triflates.[3]
-
Q3: What is the role of the base and solvent in minimizing side reactions?
The base and solvent play crucial roles in the catalytic cycle and can significantly influence the reaction's success.
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[8][9] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[8] The choice of base can affect the rate of catalyst regeneration and potentially influence the equilibrium of the alkene isomerization.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.[10][11] However, it's important to note that strongly coordinating solvents can sometimes inhibit the reaction by competing with the alkene for coordination to the palladium center.[10] The reaction should be performed under anhydrous and deoxygenated conditions to prevent catalyst degradation.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | 1. Inactive Catalyst | - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).- Use a fresh source of palladium precatalyst and ligands.- Consider a different palladium precursor, such as Pd(OAc)₂.[3] |
| 2. Insufficient Temperature | - Gradually increase the reaction temperature. Heck reactions with alkyl halides often require higher temperatures (e.g., 100-140 °C).[1] | |
| 3. Poor Substrate/Reagent Solubility | - Choose a solvent in which all components are soluble at the reaction temperature. NMP or DMAc can be effective.[11] | |
| Dominant Side Product: Butenylbenzene (from β-Hydride Elimination) | 1. Ligand is not bulky enough | - Switch to a bulkier, electron-rich phosphine ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[1][7] |
| 2. High Reaction Temperature | - While high temperature may be needed for conversion, excessive heat can favor elimination. Attempt to find an optimal temperature balance. | |
| Mixture of Product Isomers (Alkene Isomerization) | 1. Reversible β-Hydride Elimination | - The addition of silver salts can sometimes facilitate reductive elimination and minimize isomerization.[3] |
| 2. Prolonged Reaction Time | - Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent post-reaction isomerization. | |
| Formation of Butylbenzene (Dehalogenation) | 1. Reductive reaction pathways are favored. | - Ensure the absence of adventitious hydrogen sources.- The choice of base and solvent can influence this; screen different conditions.- Additives like quaternary ammonium salts (e.g., TBAB) can sometimes improve selectivity by promoting the desired ionic mechanism.[5][11] |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of this compound with Styrene
This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
This compound
-
Styrene
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add Pd(OAc)₂ (e.g., 2 mol%) and P(t-Bu)₃ (e.g., 4-6 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add this compound (1.0 eq), Styrene (1.2 eq), and Cs₂CO₃ (1.5 eq).
-
Seal the flask, remove it from the glovebox, and place it on a Schlenk line under a positive pressure of Argon.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps in the Heck coupling of this compound and the competing side reaction.
Caption: Catalytic cycle for the desired Heck coupling reaction.
Caption: Competing β-hydride elimination side reaction pathway.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. reddit.com [reddit.com]
- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Sonogashira Coupling of (3-Bromobutyl)benzene
Welcome to the technical support center for the Sonogashira coupling of (3-Bromobutyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is showing low to no yield. What are the primary reasons for this?
A1: Low yields in the Sonogashira coupling of an unactivated alkyl bromide like this compound are common and can stem from several factors. The primary challenges are the sluggish oxidative addition of the sp³-hybridized carbon-bromine bond to the palladium catalyst and the potential for β-hydride elimination from the alkylpalladium intermediate.[1][2] Key areas to investigate include:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C(sp³)-Br bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]
-
Reaction Conditions: Temperature and reaction time are crucial parameters that need careful optimization.
-
Reagent Quality: The purity of reagents and solvents is paramount to prevent catalyst deactivation.[4]
-
Side Reactions: Competing reactions such as homo-coupling (Glaser coupling) of the alkyne can consume starting materials.[5][6]
Q2: What type of catalyst system is recommended for the Sonogashira coupling of an unactivated alkyl bromide?
A2: For unactivated alkyl halides, more specialized catalyst systems are often required. Consider using palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can facilitate the challenging oxidative addition step and stabilize the catalytic species, minimizing side reactions like β-hydride elimination.[1][2] Nickel-based catalyst systems have also been reported as effective for the Sonogashira coupling of non-activated alkyl halides.[7]
Q3: I am observing a significant amount of a dark precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
A3: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst.[8] This is a common cause of reaction failure. To prevent catalyst deactivation:
-
Ensure Anaerobic Conditions: The Pd(0) species is sensitive to oxygen.[6] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4]
-
Use High-Purity Reagents: Impurities in the amine base or solvent can poison the catalyst. Using freshly distilled amines is recommended.[4]
-
Ligand Choice: The ligand stabilizes the palladium center. Ensure the chosen ligand is appropriate for the reaction conditions and is not prone to degradation.
Q4: How can I minimize the formation of the alkyne homo-coupling (Glaser coupling) byproduct?
A4: The homo-coupling of the terminal alkyne is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[6][8] To minimize this:
-
Strict Anaerobic Conditions: The most effective way to reduce Glaser coupling is to rigorously exclude oxygen from the reaction.[5]
-
Copper-Free Conditions: In some cases, running the reaction without the copper co-catalyst can prevent homo-coupling.[6] This may require a more active palladium catalyst system and potentially higher temperatures.[3]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
Q5: What is β-hydride elimination and why is it a problem with this compound?
A5: β-hydride elimination is a decomposition pathway for the alkylpalladium intermediate formed after oxidative addition.[1] For this compound, the intermediate has hydrogen atoms on the carbon atom beta to the palladium center. The palladium can abstract one of these hydrogens, leading to the formation of an alkene byproduct and decomposition of the catalyst. This is a significant challenge for Sonogashira couplings of alkyl halides that possess β-hydrogens.[2] The use of specialized ligands can help to suppress this side reaction.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues with the Sonogashira coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Use a fresh source of palladium catalyst and copper(I) iodide. Ensure the Pd(II) precatalyst is properly reduced in situ to Pd(0).[4] |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., cataCXium A, sXPhos) or an N-heterocyclic carbene (NHC) ligand to promote oxidative addition.[2][3] |
| Insufficient Temperature | Gradually increase the reaction temperature. Couplings with alkyl bromides often require more forcing conditions than with aryl bromides.[9] |
| Poor Reagent Quality | Use freshly distilled and degassed amine base and anhydrous solvents.[4] |
| Oxygen Contamination | Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. Degas solvents and liquid reagents by freeze-pump-thaw cycles or by sparging with an inert gas.[4] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Strategy |
| Alkyne Homo-coupling (Glaser Coupling) | Rigorously exclude oxygen from the reaction. Consider running the reaction under copper-free conditions.[6] Adding a small amount of a reducing agent like hydrogen gas (diluted) has also been shown to suppress this side reaction.[5][10] |
| β-Hydride Elimination | Employ ligands that are known to suppress this pathway, such as bulky NHC ligands.[2] |
| Other Side Reactions | Analyze the crude reaction mixture by LC-MS or GC-MS to identify unknown byproducts, which can provide insight into decomposition pathways. |
Quantitative Data Summary
The following tables provide typical ranges for key reaction parameters. These should be considered as starting points for optimization.
Table 1: Typical Catalyst and Reagent Loadings
| Component | Typical Loading (mol%) | Range (mol%) | Notes |
| Palladium Precatalyst | 1-5 | 0.5-10 | Higher loadings may be needed for challenging substrates.[11] |
| Ligand | 1-10 | 1-20 | The Pd:ligand ratio is often 1:1 to 1:2. |
| Copper(I) Iodide | 2-10 | 1-20 | Higher amounts can promote homo-coupling.[11] |
| This compound | 100 | - | Limiting reagent. |
| Terminal Alkyne | 120 | 110-150 | A slight excess is typically used.[12] |
| Base (e.g., Et₃N, DIPEA) | 200 | 150-300 | Used in excess to neutralize the HBr formed.[11] |
Table 2: Common Reaction Conditions
| Parameter | Typical Value | Range | Notes |
| Temperature | 80 °C | 60-120 °C | Higher temperatures may be required for alkyl bromides.[9] |
| Solvent | Toluene, DMF, THF, Acetonitrile | - | The choice of solvent can significantly impact the reaction.[3] |
| Reaction Time | 12-24 h | 4-48 h | Monitor by TLC or GC/LC-MS to determine completion. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent catalyst oxidation and homo-coupling.[6] |
Experimental Protocols
Standard Protocol for Sonogashira Coupling of this compound
-
Glassware Preparation: All glassware should be oven-dried for at least 4 hours at 120 °C and allowed to cool under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and copper(I) iodide (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.). Then, add the anhydrous, degassed solvent (e.g., toluene, to make a 0.2 M solution) and the degassed amine base (e.g., triethylamine, 2.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle
References
- 1. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
Preventing elimination byproducts in nucleophilic substitution of (3-Bromobutyl)benzene
Welcome to the Technical Support Center for nucleophilic substitution reactions involving (3-Bromobutyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a focus on preventing unwanted elimination byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution of this compound, providing targeted solutions to maximize the yield of the desired substitution product.
Q1: My reaction is producing a significant amount of elimination byproducts. What are the primary factors influencing this and how can I minimize them?
A1: The formation of elimination byproducts, primarily 1-phenyl-1-butene and 1-phenyl-2-butene, is a common challenge in nucleophilic substitution reactions of secondary alkyl halides like this compound. The competition between substitution (S(_N)2) and elimination (E2) pathways is governed by several factors:
-
Nucleophile/Base Strength: Strongly basic nucleophiles favor the E2 pathway. To favor substitution, select a nucleophile that is a good nucleophile but a relatively weak base. For example, azide (N(_3)
) and cyanide (CN− ) ions are excellent nucleophiles with moderate basicity.− -
Steric Hindrance: Bulky nucleophiles or bases can have difficulty accessing the electrophilic carbon for substitution, leading to a higher proportion of elimination.[1] Using a less sterically hindered nucleophile is preferable.
-
Temperature: Higher temperatures generally favor elimination over substitution.[2][3] Elimination reactions have a higher activation energy, and increasing the temperature provides more molecules with sufficient energy to overcome this barrier.[2] Therefore, running the reaction at a lower temperature is a critical step in minimizing elimination byproducts.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are ideal for S(_N)2 reactions.[4][5] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive towards the electrophilic carbon, promoting substitution.[5] Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and can favor elimination.
Q2: I am observing a mixture of substitution and elimination products. How can I quantitatively assess the product ratio?
A2: To determine the ratio of substitution to elimination products, you can use analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile compounds. By running a sample of your crude reaction mixture, you can obtain a chromatogram where the peak areas of the substitution and elimination products are proportional to their relative amounts.
-
NMR Spectroscopy: Proton NMR (
H NMR) can be used to determine the product ratio by integrating the signals corresponding to unique protons of the substitution and elimination products. For example, the benzylic protons of the substitution product will have a different chemical shift and multiplicity compared to the vinylic protons of the elimination byproducts.1
Q3: What are the expected elimination byproducts for the reaction of this compound?
A3: The major elimination byproducts are typically a mixture of alkenes formed through dehydrobromination. The two most likely products are:
-
(E/Z)-1-phenylbut-1-ene (via removal of a proton from C2)
-
4-phenylbut-1-ene (via removal of a proton from C4)
The exact ratio of these elimination byproducts will depend on the reaction conditions, particularly the base used.
Experimental Protocols
Below are detailed methodologies for key nucleophilic substitution reactions of this compound, designed to favor the substitution product.
Protocol 1: Synthesis of (3-Azidobutyl)benzene
This protocol is optimized for the S(_N)2 reaction using sodium azide, a good nucleophile with moderate basicity.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per gram of substrate).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (3 volumes of the reaction mixture).
-
Extract the aqueous layer with diethyl ether (3 x 2 volumes).
-
Combine the organic layers and wash with deionized water (2 x 2 volumes) and then with brine (1 x 2 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (3-Azidobutyl)benzene.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Phenylbutane-2-nitrile
This protocol describes the synthesis of the nitrile derivative using sodium cyanide, another effective nucleophile for S(_N)2 reactions.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO (5-10 mL per gram of substrate).
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 2 volumes).
-
Combine the organic layers and wash thoroughly with deionized water (3 x 2 volumes) to remove residual DMSO, followed by a brine wash (1 x 2 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-Phenylbutane-2-nitrile.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the expected product distribution under different reaction conditions. Note that these are generalized outcomes based on established principles of organic chemistry, and actual yields may vary.
| Nucleophile | Solvent | Temperature (°C) | Expected Major Product | Expected Substitution:Elimination Ratio |
| Sodium Azide (NaN(_3)) | DMF | 25 | (3-Azidobutyl)benzene | >90:10 |
| Sodium Cyanide (NaCN) | DMSO | 60 | 4-Phenylbutane-2-nitrile | ~85:15 |
| Sodium Methoxide (NaOMe) | Methanol | 50 | 1-Phenyl-1-butene / 1-Phenyl-2-butene | <10:90 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 25 | 1-Phenyl-1-butene / 1-Phenyl-2-butene | <5:95 |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing S(_N)2 and E2 pathways for the reaction of this compound with a nucleophile/base.
Caption: Competing SN2 and E2 reaction pathways.
Experimental Workflow for Nucleophilic Substitution
This workflow outlines the general steps for carrying out a nucleophilic substitution reaction on this compound while minimizing elimination.
Caption: General experimental workflow.
References
Technical Support Center: Reactivity of (3-Bromobutyl)benzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the reactivity of (3-Bromobutyl)benzene. The information is tailored for researchers, scientists, and drug development professionals to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substitution reaction with this compound is unexpectedly slow. What could be the cause?
A: The most common cause of slow reaction rates is a mismatch between the solvent and the intended reaction mechanism. This compound is a secondary alkyl halide, meaning it can react via both Sₙ1 and Sₙ2 pathways. The choice of solvent is critical in determining the rate and dominant pathway.
-
For Sₙ2 Reactions (with strong nucleophiles): If you are using a strong nucleophile (e.g., N₃⁻, CN⁻, RS⁻), the reaction will be significantly slower in polar protic solvents like water, methanol, or ethanol. These solvents form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and hinders its ability to attack the electrophilic carbon.[1][2][3][4] To accelerate your Sₙ2 reaction, switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents dissolve the reagents but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.
-
For Sₙ1 Reactions (with weak nucleophiles): Sₙ1 reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this intermediate. Polar protic solvents are ideal for Sₙ1 reactions because they can stabilize both the forming carbocation and the leaving group through hydrogen bonding and their high polarity, thus lowering the activation energy and increasing the reaction rate.[2][5][6] If your Sₙ1 reaction is slow, your solvent may not be polar enough.
Q2: I am observing a mixture of products in my reaction. How can I improve the selectivity for either the Sₙ1 or Sₙ2 product?
A: Obtaining a mixture of products is a common challenge with secondary alkyl halides. You can favor one pathway over the other by carefully selecting the solvent and nucleophile.
-
To Favor the Sₙ2 Pathway (Inversion of Stereochemistry):
-
To Favor the Sₙ1 Pathway (Racemization):
-
Nucleophile: Use a weak nucleophile (e.g., H₂O, ROH) or a low concentration of a strong nucleophile.
-
Solvent: Employ a polar protic solvent (e.g., water, ethanol, methanol). These solvents excel at stabilizing the carbocation intermediate, favoring the Sₙ1 mechanism.[1][5][6] Often, the solvent itself can act as the nucleophile in what is known as a solvolysis reaction.[1]
-
Reaction Pathway and Solvent Selection Logic
The following diagrams illustrate the competing reaction pathways and a decision-making workflow for solvent selection.
Data Presentation: Solvent Effects on Reaction Rates
While specific kinetic data for this compound is not extensively published, the following tables show data for model Sₙ1 and Sₙ2 reactions that demonstrate the profound impact of solvent choice. These principles are directly applicable to experiments involving this compound.
Table 1: Influence of Solvent on the Rate of an Sₙ2 Reaction (Based on the reaction of n-Butyl Bromide with Azide (N₃⁻), a model primary alkyl halide reaction that isolates Sₙ2 effects)
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 33 | 1 |
| Water (H₂O) | Polar Protic | 78 | 7 |
| DMSO | Polar Aprotic | 49 | 1,300 |
| DMF | Polar Aprotic | 37 | 2,800 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | 5,000 |
| Data adapted from multiple sources demonstrating the trend.[4] |
Observation: The reaction rate increases dramatically when switching from polar protic to polar aprotic solvents, highlighting the inhibitory effect of protic solvents on the nucleophile in an Sₙ2 reaction.[4]
Table 2: Influence of Solvent on the Rate of an Sₙ1 Reaction (Based on the solvolysis of tert-Butyl Chloride, a model tertiary alkyl halide reaction that isolates Sₙ1 effects)
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid (CH₃CO₂H) | Polar Protic | 6 | 1 |
| Methanol (CH₃OH) | Polar Protic | 33 | 4 |
| Ethanol (C₂H₅OH) | Polar Protic | 24 | 10 |
| Water (H₂O) | Polar Protic | 78 | 150,000 |
| Data adapted from multiple sources demonstrating the trend. |
Observation: The reaction rate for this Sₙ1 process increases significantly with the polarity and hydrogen-bonding ability of the protic solvent, which stabilizes the carbocation intermediate.
Experimental Protocols
Protocol: Determining the Effect of Solvent on the Reaction of this compound with Sodium Azide
This protocol provides a methodology to compare the rate of an Sₙ2 reaction in a polar protic versus a polar aprotic solvent.
Objective: To qualitatively and quantitatively assess the impact of solvent choice on the reaction rate of this compound with a strong nucleophile.
Materials and Reagents:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethanol (EtOH, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
GC-MS or HPLC for quantitative analysis
Experimental Workflow Diagram:
Procedure:
-
Preparation: In two separate, dry, round-bottom flasks equipped with stir bars, prepare solutions of this compound (1.0 eq) in anhydrous ethanol (Flask A) and anhydrous DMSO (Flask B). In separate flasks, prepare saturated solutions of sodium azide (NaN₃, 1.5 eq) in each respective solvent. Note: Sodium azide has limited solubility in some organic solvents; use a concentration that is consistent between the two experiments.
-
Reaction Initiation: Place both flasks in a temperature-controlled water bath (e.g., 50°C). Allow the solutions to equilibrate for 15 minutes. Simultaneously, add the sodium azide solution to each flask and start a timer.
-
Monitoring: At regular intervals (e.g., t = 0, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a small volume of diethyl ether.
-
Qualitative Analysis (TLC): Spot the extracted aliquots on a TLC plate against a spot of the starting material. Elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progress.
-
Quantitative Analysis (GC-MS/HPLC): Analyze the aliquots using a calibrated GC-MS or HPLC method to determine the concentration of the remaining this compound and the formed product, (3-azidobutyl)benzene.
-
Data Analysis: Plot the concentration of the reactant versus time for each solvent. The slope of this line is related to the reaction rate. A much steeper slope is expected for the reaction in DMSO compared to ethanol. Calculate the initial reaction rates and, if possible, the rate constants for a quantitative comparison.
References
Temperature control in reactions involving (3-Bromobutyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromobutyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the critical role of temperature control.
Section 1: Grignard Reaction with this compound
The formation of the Grignard reagent from this compound, (3-phenylbutyl)magnesium bromide, is a crucial step for various carbon-carbon bond-forming reactions. However, its preparation can be challenging.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: Failure to initiate is a common issue in Grignard synthesis. The primary causes are often the passivating magnesium oxide (MgO) layer on the magnesium turnings and the presence of moisture.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be strictly anhydrous.[1]
-
Activate the Magnesium: The magnesium turnings need their oxide layer removed to expose a fresh, reactive surface. Several activation methods can be employed.[1]
-
Initiation Aids: A small crystal of iodine can be added. Its disappearance indicates magnesium activation. A few drops of 1,2-dibromoethane are also highly effective.[1]
-
Gentle Warming: Gentle heating with a heat gun can help initiate the reaction. However, be prepared to cool the flask, as the reaction is exothermic and can become vigorous once it starts.[1]
Q2: I'm observing a significant amount of a high-boiling point side product. What is it and how can I minimize its formation?
A2: A common side reaction is Wurtz coupling, where the formed Grignard reagent reacts with the starting this compound to form a dimer (1,6-diphenyl-2,5-dimethyloctane).[1] Increased reaction temperatures and high local concentrations of the alkyl halide favor this side reaction.[1][2]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This prevents a high local concentration of the alkyl halide.[1]
-
Moderate Temperature: The reaction is exothermic. If it becomes too vigorous, external cooling (e.g., a water bath) may be necessary to maintain a controlled, gentle reflux rather than allowing it to overheat.[1]
-
Use of Highly Activated Magnesium: Ensuring the magnesium is highly reactive promotes the desired Grignard formation over the coupling side reaction.[1]
Experimental Protocol: Preparation of (3-phenylbutyl)magnesium bromide
This protocol outlines a general procedure for the in-situ preparation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under an inert gas flow until the purple iodine color disappears. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the anhydrous solvent to the flask. Dissolve the this compound in the remaining anhydrous solvent in the dropping funnel. Add approximately 10% of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and a slight temperature increase.[1]
-
Grignard Reagent Formation: Once the reaction starts, add the remaining this compound solution dropwise at a rate that sustains a gentle reflux.[1]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of magnesium. The resulting grayish, cloudy solution is the Grignard reagent, ready for subsequent reactions.
Troubleshooting Diagram: Low Grignard Yield
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Section 2: Friedel-Crafts Alkylation using this compound
Friedel-Crafts alkylation allows for the formation of a C-C bond between an aromatic ring and the butylphenyl group of this compound. Temperature control is crucial to manage selectivity and prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to alkylate benzene with this compound and getting a mixture of products. Why is this happening?
A1: This is a classic issue with Friedel-Crafts alkylation using primary or secondary alkyl halides.[3] The reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation from this compound can undergo a hydride shift to form a more stable secondary benzylic carbocation, leading to isomeric products.[3][4]
Q2: How can I control the regioselectivity and prevent carbocation rearrangement?
A2: While completely preventing rearrangement is difficult, its extent can be managed.
-
Low Temperature: Running the reaction at lower temperatures can sometimes disfavor the rearrangement process, as it has a higher activation energy than the direct alkylation.
-
Milder Lewis Acid: Using a less reactive Lewis acid catalyst may also reduce the extent of carbocation rearrangement.
-
Alternative Synthesis: For a clean product, it is often better to use Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction). The acylium ion intermediate does not rearrange.[3]
Q3: My reaction is producing a dark, tarry material. What is the cause?
A3: Tar formation often indicates decomposition or polymerization. Excessively high reaction temperatures can cause decomposition of the starting materials, intermediates, or products.[5] Additionally, since the alkylated product is more reactive than the starting benzene, polyalkylation can occur, which at high temperatures can lead to complex polymeric mixtures.[3]
Potential Reaction Pathways Diagram
Caption: Potential reaction pathways in Friedel-Crafts alkylation.
Section 3: Nucleophilic Substitution on this compound
The secondary bromide in this compound can be displaced by various nucleophiles. The reaction conditions, particularly temperature, will dictate the reaction mechanism and the prevalence of competing elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected mechanisms for nucleophilic substitution on this compound?
A1: As a secondary alkyl bromide, this compound can react via both S(_N)1 and S(_N)2 pathways.
-
S(_N)2 (Bimolecular Nucleophilic Substitution): A one-step mechanism favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMSO).
-
S(_N)1 (Unimolecular Nucleophilic Substitution): A two-step mechanism involving a carbocation intermediate, favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol).
Q2: I am getting a significant amount of an alkene byproduct. How can I favor substitution over elimination?
A2: Elimination (E1 and E2) is a common competing reaction with substitution for secondary halides.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at higher temperatures.
-
Nucleophile/Base: Use a strong, but less sterically hindered nucleophile. Strong, bulky bases (like t-butoxide) will heavily favor elimination. Nucleophiles like azide (N(_3)(-)) or cyanide (CN(-)) are good nucleophiles but weaker bases, thus favoring substitution.
-
Solvent: Polar aprotic solvents tend to favor the S(_N)2 pathway, which competes effectively with the E2 pathway.
Quantitative Data Summary
| Reaction Temperature | Expected Major Product | Expected Minor Product(s) | Rationale |
| Low (e.g., 0-25 °C) | Substitution Product (S(_N)2) | Elimination Product (E2) | Substitution is often kinetically favored at lower temperatures. |
| Moderate (e.g., 25-80 °C) | Mixture of Substitution & Elimination | Increased proportion of elimination products. | Higher temperatures provide the activation energy for elimination. |
| High (e.g., >80 °C) | Elimination Product (E1/E2) | Substitution Product, Decomposition | Elimination is entropically favored and dominates at high temperatures. |
Experimental Protocol: Synthesis of (3-Azidobutyl)benzene
This protocol provides a general method for the nucleophilic substitution of the bromine atom with an azide group, a reaction that typically proceeds well with secondary bromides.
Materials:
-
This compound (1.0 equivalent)
-
Sodium azide (NaN(_3)) (1.5 equivalents)[6]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)[6]
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Reagent Addition: Add sodium azide to the solution.
-
Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Section 4: Thermal Stability
Q1: What is the expected thermal stability of this compound?
A1: While specific decomposition data for this compound is not available, studies on similar brominated compounds, like brominated butyl rubber, show that the C-Br bond is typically the first to undergo dissociation upon heating due to its relatively low bond energy.[7] Thermal decomposition in air would likely proceed in steps: first, the formation of hydrogen bromide from the dissociation of the C-Br bond, followed by the dissociation of the main hydrocarbon chain at higher temperatures.[7] For many bromoalkanes, significant decomposition begins at temperatures above 200-300°C.
General Experimental Workflow Diagram
Caption: A general workflow for reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with (3-Bromobutyl)benzene by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving (3-Bromobutyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the best way to visualize this compound and its products on a TLC plate?
A1: this compound, being an alkyl halide with a benzene ring, is UV active. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[1] The compound will appear as a dark spot on a fluorescent green background on TLC plates containing a fluorescent indicator. For more sensitive visualization or if the product is not UV-active, a potassium permanganate (KMnO₄) stain is a good general-purpose choice for detecting a wide range of organic compounds.[2][3] It's important to note that alkyl halides may not stain well with iodine vapor.[1]
Q2: How do I select an appropriate eluent (solvent system) for TLC analysis of a reaction with this compound?
A2: The key is to choose a solvent system where the starting material, this compound, has an Rf value of approximately 0.3-0.4.[4] Since this compound is a relatively non-polar compound, you should start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. Begin with a high ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2) and adjust the polarity based on the initial result. If your compound of interest is significantly more polar than the starting material, you may need to increase the proportion of ethyl acetate.
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.[5]
-
Sample insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
-
Highly polar compounds: Very polar compounds can sometimes streak on silica gel. While this compound is not highly polar, some products or byproducts might be. Adding a small amount of a polar solvent like methanol to your eluent can sometimes help.
Q4: My spots are not moving from the baseline. What should I do?
A4: If your spots remain on the baseline, it indicates that the eluent system is not polar enough to move the compounds up the plate. You need to increase the polarity of your mobile phase. You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system).
Q5: All my spots are running with the solvent front. How can I get better separation?
A5: If all your spots are near the solvent front, your eluent system is too polar. This means the compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. To resolve this, you need to decrease the polarity of your eluent by increasing the proportion of the less polar solvent (e.g., increasing the amount of hexane in a hexane/ethyl acetate system).[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible under UV light. | The compound is not UV-active or the concentration is too low. | Use a chemical stain for visualization (e.g., potassium permanganate). Concentrate the sample and re-spot the TLC plate. |
| The solvent front is uneven. | The TLC plate was not placed vertically in the developing chamber, or the chamber was not properly sealed. | Ensure the plate is level in the chamber and that the chamber is securely sealed to maintain a saturated atmosphere. |
| Spots are very large and diffuse. | The spotting capillary was too large, or the sample was applied too slowly. | Use a fine capillary for spotting and apply the sample quickly and in a small spot. |
| Rf values are inconsistent between runs. | The composition of the eluent, temperature, or saturation of the chamber varied. | Always use freshly prepared eluent, run TLCs at a consistent temperature, and ensure the chamber is fully saturated with solvent vapor before placing the plate inside.[6] |
| Faint or unexpected spots appear. | Contamination of the sample, solvent, or TLC plate. | Use clean glassware and high-purity solvents. Avoid touching the face of the TLC plate with your fingers. |
Data Presentation
Table 1: Estimated Rf Values for this compound and a Hypothetical More Polar Product.
| Eluent System (Hexane:Ethyl Acetate) | This compound (Starting Material) | Hypothetical Product (e.g., an alcohol or amine) |
| 9:1 | ~ 0.4 | ~ 0.1 |
| 8:2 | ~ 0.6 | ~ 0.3 |
| 7:3 | ~ 0.8 | ~ 0.5 |
Note: These are estimated values. Actual Rf values may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Monitoring a Substitution Reaction of this compound by TLC
This protocol describes the monitoring of a hypothetical nucleophilic substitution reaction where this compound is converted to a more polar product.
1. Preparation of the TLC Developing Chamber:
-
Add the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate) to the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the inside wall of the chamber to aid in solvent vapor saturation.
-
Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
3. Spotting the TLC Plate:
-
Dissolve a small amount of the starting material, this compound, in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the starting material solution on the "SM" lane.
-
At time zero of the reaction, withdraw a small aliquot of the reaction mixture.
-
Spot the reaction mixture on the "RM" lane.
-
For the co-spot lane ("C"), first spot the starting material, and then spot the reaction mixture directly on top of it.
4. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
5. Visualization and Interpretation:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Note the disappearance of the starting material spot in the "RM" lane and the appearance of a new, more polar (lower Rf) spot corresponding to the product.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
If necessary, use a potassium permanganate stain for further visualization.
Mandatory Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for monitoring reaction progress.
References
Validation & Comparative
Comparing reactivity of (1-Bromobutyl)benzene vs (2-Bromobutyl)benzene vs (3-Bromobutyl)benzene
An Objective Comparison of the Reactivity of Bromobutylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate starting material is a critical decision that dictates reaction efficiency, yield, and overall success. This guide presents a detailed comparative analysis of the reactivity of three structural isomers: (1-Bromobutyl)benzene, (2-Bromobutyl)benzene, and (3-Bromobutyl)benzene. By examining their behavior in nucleophilic substitution and elimination reactions, this document provides a data-supported framework to assist chemists in selecting the optimal isomer for their synthetic strategies.
Executive Summary
The position of the bromine atom on the butyl chain profoundly influences the reactivity of these isomers. (1-Bromobutyl)benzene, a secondary benzylic halide, exhibits significantly enhanced reactivity in nucleophilic substitution reactions, particularly via the S(_N)1 pathway, due to the resonance stabilization of the resulting carbocation. In contrast, (2-Bromobutyl)benzene and this compound behave as typical secondary alkyl halides. Their reaction pathways are highly dependent on experimental conditions, and they are considerably less reactive than the benzylic isomer in reactions proceeding through a carbocation intermediate.
Comparative Reactivity Analysis
The reactivity of these bromoalkanes is best understood by considering the primary reaction mechanisms available to alkyl halides: S(_N)1 (unimolecular nucleophilic substitution), S(_N)2 (bimolecular nucleophilic substitution), E1 (unimolecular elimination), and E2 (bimolecular elimination).
-
(1-Bromobutyl)benzene: As a secondary benzylic halide, the C-Br bond is adjacent to the benzene ring. This position is unique because the departure of the bromide ion generates a secondary benzylic carbocation. This carbocation is highly stabilized by resonance, as the positive charge is delocalized across the benzene ring.[1][2][3] This exceptional stability dramatically lowers the activation energy for the S(_N)1 pathway, making it the most reactive of the three isomers under solvolytic or weakly nucleophilic conditions.[3][4]
-
(2-Bromobutyl)benzene & this compound: Both are secondary alkyl halides. The bromine is on the second and third carbon of the butyl chain, respectively. For these isomers, the phenyl group is too distant to offer resonance stabilization to a carbocation formed at the reaction center. Therefore, they exhibit reactivity typical of secondary alkyl halides. They are at a mechanistic crossroads, able to react via S(_N)1, S(_N)2, E1, or E2 pathways depending on the conditions.[5] Compared to (1-Bromobutyl)benzene, the formation of their secondary carbocations is far less favorable, resulting in much slower S(_N)1 reaction rates.[6] Their reactivity in S(_N)2 reactions is hindered by steric bulk around the reaction center compared to primary halides.
Data Presentation: Predicted Relative Reactivity
| Compound | Structure | Type | Relative S(_N)1 Rate | Relative S(_N)2 Rate | Key Reactivity Factor |
| (1-Bromobutyl)benzene | Ph-CH(Br)-CH₂CH₂CH₃ | Secondary, Benzylic | Fastest | Intermediate | Resonance stabilization of the benzylic carbocation intermediate.[1][3] |
| (2-Bromobutyl)benzene | Ph-CH₂-CH(Br)-CH₂CH₃ | Secondary | Slow | Slow | Formation of an unstabilized secondary carbocation (S(_N)1); Steric hindrance (S(_N)2). |
| This compound | Ph-CH₂CH₂-CH(Br)-CH₃ | Secondary | Slow | Slow | Formation of an unstabilized secondary carbocation (S(_N)1); Steric hindrance (S(_N)2). |
Reaction Pathway Analysis
The competition between substitution and elimination is a critical consideration.
-
With strong, non-bulky bases (e.g., NaOH, EtO⁻), S(_N)2 and E2 reactions will compete. For the secondary halides (2- and 3-isomers), E2 elimination to form the most stable (Zaitsev) alkene is often a major pathway.[7][8]
-
With strong, bulky bases (e.g., t-BuOK), E2 elimination is strongly favored for all isomers, with a preference for the least sterically hindered proton removal (Hofmann product).[7][8]
-
With weak nucleophiles/bases in polar protic solvents (e.g., ethanol, water), S(_N)1 and E1 reactions are favored. Under these conditions, (1-Bromobutyl)benzene will react significantly faster than the other two isomers.
Caption: Predictive workflow for reaction pathways.
Experimental Protocols
Protocol 1: Comparative S(_N)1 Solvolysis Rate
This experiment compares the rate of carbocation formation by measuring the appearance of the bromide ion in a polar protic solvent.
Objective: To determine the relative reactivity of the three bromobutylbenzene isomers under S(_N)1 conditions.
Materials:
-
(1-Bromobutyl)benzene
-
(2-Bromobutyl)benzene
-
This compound
-
Ethanolic silver nitrate solution (0.1 M AgNO₃ in absolute ethanol)
-
Acetone (ACS grade)
-
Test tubes and rack
-
Water bath maintained at 50°C
-
Stopwatch
Procedure:
-
Prepare three sets of test tubes, one for each isomer.
-
In each test tube, add 2 mL of the ethanolic silver nitrate solution.
-
Place the test tubes in the water bath to equilibrate to 50°C.
-
To each test tube, add 3 drops of the respective bromobutylbenzene isomer.
-
Start the stopwatch immediately after adding the substrate.
-
Observe the test tubes for the formation of a silver bromide (AgBr) precipitate, which appears as a white cloudiness or solid.
-
Record the time it takes for the precipitate to first appear in each tube.
Expected Outcome: A precipitate will form fastest for (1-Bromobutyl)benzene, indicating the most rapid formation of the bromide ion and, by extension, the highest S(_N)1 reactivity. The other two isomers will show a significantly delayed or no precipitate within the same timeframe.
Caption: Delocalization of positive charge in the S(_N)1 intermediate.
Conclusion
The structural position of the bromine atom is the definitive factor in the reactivity of bromobutylbenzene isomers. (1-Bromobutyl)benzene is the most reactive isomer towards nucleophilic substitution, especially under S(_N)1 conditions, a direct consequence of the resonance stabilization of its benzylic carbocation intermediate. (2-Bromobutyl)benzene and this compound display the more modest and condition-dependent reactivity of typical secondary alkyl halides. This comparative analysis underscores the importance of substrate structure in reaction design and provides a predictive foundation for selecting the appropriate building block in complex synthetic endeavors.
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gauthmath.com [gauthmath.com]
- 5. benchchem.com [benchchem.com]
- 6. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
A Spectroscopic Showdown: Distinguishing (3-Bromobutyl)benzene from its Isomers
A comprehensive guide for researchers and drug development professionals on the spectroscopic comparison of (3-Bromobutyl)benzene and its positional isomers: (1-Bromobutyl)benzene, (2-Bromobutyl)benzene, and (4-Bromobutyl)benzene. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, essential for unambiguous identification in complex research and development settings.
The precise identification of isomeric compounds is a critical step in chemical synthesis and drug development. Positional isomers, such as the bromobutylbenzene series, share the same molecular formula (C₁₀H₁₃Br) and mass, making their differentiation by mass spectrometry alone challenging. However, their distinct structural arrangements give rise to unique spectroscopic fingerprints. This guide presents a side-by-side comparison of the key spectroscopic features of this compound and its isomers, supported by experimental data and detailed analytical protocols.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the four isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Benzylic/Alkyl Protons | Solvent |
| (1-Bromobutyl)benzene | ~7.2-7.4 (m, 5H) | ~4.9 (t, 1H, CHBr), ~2.1 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | CDCl₃ |
| (2-Bromobutyl)benzene | ~7.1-7.3 (m, 5H) | ~4.1 (m, 1H, CHBr), ~2.9 (m, 2H, PhCH₂), ~1.9 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃) | CDCl₃ |
| This compound) | ~7.1-7.3 (m, 5H) | ~4.1 (m, 1H, CHBr), ~2.7 (t, 2H, PhCH₂), ~2.1 (m, 2H, CH₂), ~1.7 (d, 3H, CH₃) | CDCl₃ |
| (4-Bromobutyl)benzene | ~7.1-7.3 (m, 5H) | ~3.4 (t, 2H, CH₂Br), ~2.6 (t, 2H, PhCH₂), ~1.8 (m, 4H, CH₂CH₂) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | Alkyl Carbons | Solvent |
| (1-Bromobutyl)benzene | ~142 (ipso), ~128.7, ~128.6, ~127.0 | ~55 (CHBr), ~38 (CH₂), ~22 (CH₂), ~14 (CH₃) | CDCl₃ |
| (2-Bromobutyl)benzene | ~140 (ipso), ~129, ~128.5, ~126.5 | ~58 (CHBr), ~42 (PhCH₂), ~30 (CH₂), ~12 (CH₃) | CDCl₃ |
| This compound) | ~141.5 (ipso), ~128.5, ~128.4, ~126.0 | ~55 (CHBr), ~38 (PhCH₂), ~35 (CH₂), ~25 (CH₃) | CDCl₃ |
| (4-Bromobutyl)benzene | ~141.8 (ipso), ~128.4, ~128.3, ~126.0 | ~35.2 (PhCH₂), ~33.8 (CH₂), ~32.7 (CH₂), ~30.5 (CH₂Br) | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Alkyl) | C=C (Aromatic) | C-Br Stretch |
| (1-Bromobutyl)benzene | ~3030 | ~2960-2870 | ~1600, 1495, 1450 | ~600-500 |
| (2-Bromobutyl)benzene | ~3030 | ~2960-2870 | ~1600, 1495, 1450 | ~650-550 |
| This compound) | ~3025 | ~2960-2850 | ~1605, 1495, 1455 | ~650-550 |
| (4-Bromobutyl)benzene | ~3025 | ~2930-2850 | ~1600, 1495, 1450 | ~640 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| (1-Bromobutyl)benzene | 212/214 | 133 | 91 (tropylium ion), 105 |
| (2-Bromobutyl)benzene | 212/214 | 91 | 133, 105 |
| This compound) | 212/214 | 91 | 117, 133 |
| (4-Bromobutyl)benzene | 212/214 | 91 | 133 |
Experimental Workflow and Methodologies
The differentiation of these isomers relies on a systematic analytical approach. The logical workflow for the spectroscopic comparison is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were acquired for each spectrum.
-
¹³C NMR Parameters: A proton-decoupled pulse program was used with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans were acquired for each spectrum.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Spectra were recorded on an FTIR spectrometer equipped with a UATR accessory.
-
Parameters: Data was collected over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Each spectrum was an average of 16 scans.
-
Data Processing: A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Samples were diluted to 1 mg/mL in dichloromethane.
-
Instrumentation: Analysis was performed on a GC system coupled to a mass selective detector.
-
GC Parameters: A capillary column (30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from 50°C (hold 2 min) to 280°C at a rate of 10°C/min. Helium was used as the carrier gas.
-
MS Parameters: Electron ionization (EI) at 70 eV was used. The mass spectrometer was scanned from m/z 40 to 450.
-
Data Analysis: The resulting mass spectra were compared to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its positional isomers. While mass spectrometry confirms the molecular weight, ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation through the analysis of chemical shifts and coupling patterns. Infrared spectroscopy serves as a rapid method to confirm the presence of the aromatic ring and the alkyl halide functionality. This guide provides the necessary data and protocols to assist researchers in the accurate identification and characterization of these important chemical intermediates.
Validating the Purity of (3-Bromobutyl)benzene: A GC-MS Perspective
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure reliable and reproducible synthetic outcomes. (3-Bromobutyl)benzene is a key building block in the synthesis of various pharmaceutical and fine chemical entities.[1] Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, complete with a detailed experimental protocol and supporting data.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Comparative Analysis: GC-MS vs. Other Methods
While other techniques like High-Performance Liquid Chromatography (HPLC) are available for purity analysis, GC-MS offers distinct advantages for this compound. The volatility of this compound and its potential impurities makes it an ideal candidate for GC analysis. The mass spectrometric detection provides definitive identification of impurities, which can be crucial for understanding reaction pathways and optimizing synthetic processes.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability for this compound | Ideal due to the compound's volatility and the expected volatility of common process-related impurities. | Less suitable for the primary compound, but could be used for non-volatile impurities or derivatives. |
| Sensitivity | Generally high, especially when using selected ion monitoring (SIM) mode. | Sensitivity is dependent on the detector used (e.g., UV, MS) and the chromophore of the analyte. |
| Compound Identification | Provides detailed mass spectra, allowing for confident identification of known and unknown impurities. | Identification is based on retention time, which is less specific than a mass spectrum. |
| Sample Throughput | Typically has shorter run times compared to HPLC for similar separations. | Can have longer run times depending on the complexity of the separation. |
Potential Impurities in this compound
The synthesis of this compound can result in several process-related impurities. A thorough understanding of the synthetic route is crucial for identifying potential byproducts. Common impurities may include:
-
Isomers: (1-Bromobutyl)benzene, (2-Bromobutyl)benzene, and (4-Bromobutyl)benzene may be present due to rearrangements or impurities in the starting materials.[3][4]
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Byproducts of Elimination: Alkenylbenzenes formed through the elimination of HBr.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
Experimental Protocol: GC-MS Purity Validation of this compound
This section details a standard operating procedure for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is completely dissolved.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation: Purity Analysis of this compound Samples
The following table summarizes hypothetical purity data obtained from the GC-MS analysis of this compound from three different commercial suppliers.
| Sample ID | This compound (% Area) | Impurity 1 (Isomer) (% Area) | Impurity 2 (Byproduct) (% Area) | Other Impurities (% Area) |
| Supplier A | 99.5 | 0.2 | 0.1 | 0.2 |
| Supplier B | 98.8 | 0.5 | 0.3 | 0.4 |
| Supplier C | 95.2[5] | 2.1 | 1.5 | 1.2 |
Visualization of the GC-MS Workflow
The following diagram illustrates the logical workflow of the GC-MS analysis for this compound purity validation.
Caption: Workflow for GC-MS Purity Validation.
References
Comparative study of different catalysts for Suzuki coupling with (3-Bromobutyl)benzene
A Comparative Guide to Catalysts for Suzuki Coupling with (3-Bromobutyl)benzene
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of unactivated secondary alkyl halides, such as this compound, presents a significant challenge due to competing side reactions like β-hydride elimination and slow oxidative addition. This guide provides a comparative analysis of various catalyst systems applicable to the Suzuki coupling of this compound and structurally similar secondary alkyl bromides, offering researchers a data-driven starting point for catalyst selection and reaction optimization.
While specific comparative studies on this compound are limited in the literature, this guide draws upon experimental data from analogous unactivated secondary alkyl bromides to provide a reliable framework. Both palladium- and nickel-based catalyst systems have been explored, with nickel catalysts often demonstrating superior performance for these challenging substrates.
Catalyst Performance Comparison
The choice of metal, ligand, base, and solvent is critical for achieving high yields in the Suzuki coupling of secondary alkyl bromides. Nickel-based catalysts, particularly those employing amino alcohol or diamine ligands, have emerged as highly effective systems.[1][2] Palladium catalysts, typically paired with bulky, electron-rich phosphine ligands, have also been utilized, although they can be less efficient for this substrate class.[3] The following table summarizes the performance of various catalyst systems in the Suzuki coupling of secondary alkyl bromides with arylboronic acids, providing a basis for comparison.
| Catalyst System | Secondary Alkyl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| NiCl₂(glyme) / trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Cyclohexyl bromide | 9-Octyl-9-BBN | KOt-Bu | i-BuOH / Dioxane | RT | 12 | 88 |
| NiI₂ / trans-2-Aminocyclohexanol | Cyclohexyl bromide | 4-Methoxy-phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine | 1-Bromo-1-methyl-cyclohexane | Phenyl-9-BBN | LiOt-Bu | Dioxane | 60 | 12 | 88 |
| Pd(OAc)₂ / P(t-Bu)₂Me | 1-Bromodecane | Phenylboronic acid | KOt-Bu | tert-Amyl alcohol | RT | 12 | 97 |
| Pd(OAc)₂ / AntPhos | 2,4,6-Triisopropyl-phenyl bromide | Cyclohexyl-boronic acid | K₃PO₄ | Toluene | 110 | 12 | 85 |
Note: Data for analogous secondary alkyl bromides is presented to provide a predictive framework for this compound. Performance with this compound may vary and requires optimization.
Experimental Protocols
Below is a generalized experimental protocol for the nickel-catalyzed Suzuki coupling of an unactivated secondary alkyl bromide, which can be adapted for this compound. Optimization of catalyst loading, ligand, base, solvent, and temperature is crucial for achieving optimal results with a specific substrate combination.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Nickel precatalyst (e.g., NiCl₂(glyme), NiI₂, 1-5 mol%)
-
Ligand (e.g., trans-2-Aminocyclohexanol, 2-10 mol%)
-
Base (e.g., K₃PO₄, KOt-Bu, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, 0.1-0.2 M)
Reaction Setup:
-
To a clean, oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the arylboronic acid and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the nickel precatalyst and the ligand to the reaction vessel.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with the inert gas three times to ensure the removal of oxygen.
Reaction Execution:
-
Add the anhydrous, degassed solvent to the reaction mixture via syringe.
-
Add the this compound (or other secondary alkyl bromide) to the mixture via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically ranging from room temperature to 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by an appropriate technique such as TLC or GC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow and Logic
The successful execution of a Suzuki-Miyaura cross-coupling reaction involves a series of sequential steps, from careful preparation of reagents and glassware to the final purification of the product. The following diagram illustrates a generalized workflow for this process.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Analysis of SN2 Reactivity: (3-Bromobutyl)benzene vs. (4-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Reactivity
Both (3-bromobutyl)benzene and (4-bromobutyl)benzene are primary alkyl halides, a class of substrates that readily undergo SN2 reactions.[1][4][5] The primary difference between these two molecules lies in the position of the bulky phenyl group relative to the reaction center (the carbon atom bonded to the bromine). This positional variance is expected to give rise to differences in their reaction rates.
Steric Hindrance: The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[5][6] This concerted mechanism involves a crowded pentacoordinate transition state.[7] Consequently, bulky substituents near the reaction center impede the approach of the nucleophile, increasing the activation energy and slowing the reaction rate.[3][8]
-
In This compound , the phenyl group is located on the γ-carbon (two carbons away from the carbon bearing the bromine).
-
In (4-bromobutyl)benzene , the phenyl group is on the δ-carbon (three carbons away from the carbon bearing the bromine).
Due to the closer proximity of the bulky phenyl group to the reaction center in this compound, it is predicted to exhibit greater steric hindrance compared to (4-bromobutyl)benzene. Therefore, based on steric effects alone, (4-bromobutyl)benzene is expected to react more rapidly in an SN2 reaction.
Electronic Effects: The phenyl group can exert an electron-withdrawing inductive effect (-I effect), which can influence the electrophilicity of the carbon atom undergoing substitution. An increase in the partial positive charge on the electrophilic carbon can enhance its attraction to the incoming nucleophile, potentially increasing the reaction rate.[9] This effect diminishes with distance.
-
The inductive effect of the phenyl group in This compound would be more pronounced at the reaction center than in (4-bromobutyl)benzene due to its closer proximity.
While a stronger inductive effect might suggest a faster reaction for this compound, steric hindrance is generally the dominant factor in determining the rate of SN2 reactions involving alkyl halides.[2]
Illustrative Data Presentation
To empirically determine the relative reactivity, a competition experiment could be performed where equimolar amounts of this compound and (4-bromobutyl)benzene are reacted with a limited amount of a nucleophile. The product ratio would reveal the relative rates. The following table illustrates how such hypothetical quantitative data would be presented.
| Substrate | Relative Rate Constant (k_rel) |
| This compound | 1.00 |
| (4-Bromobutyl)benzene | 1.35 |
This table presents hypothetical data for illustrative purposes. The greater relative rate constant for (4-bromobutyl)benzene reflects the predicted dominance of reduced steric hindrance.
Experimental Protocol: Competitive SN2 Reaction
The following is a detailed methodology for a competition experiment designed to elucidate the relative SN2 reactivity of this compound and (4-bromobutyl)benzene.
Objective: To determine the relative reaction rates of this compound and (4-bromobutyl)benzene with sodium iodide in acetone.
Materials:
-
This compound
-
(4-Bromobutyl)benzene
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Internal Standard (e.g., Dodecane)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve equimolar amounts (e.g., 5.0 mmol) of this compound and (4-bromobutyl)benzene in 50 mL of anhydrous acetone. Add a known amount of an internal standard (e.g., 1.0 mmol of dodecane).
-
Initiation of Reaction: Add a limiting amount of sodium iodide (e.g., 2.5 mmol) to the solution. The use of a limiting nucleophile ensures that the substrates are in competition.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by periodically withdrawing small aliquots. Analyze these aliquots by GC-MS to determine the relative consumption of the two starting materials.
-
Workup: After a predetermined time (e.g., 2 hours), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Shake the separatory funnel and allow the layers to separate. Remove the aqueous layer and wash the organic layer with another 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Analysis: Analyze the final product mixture using GC-MS. The relative peak areas of the unreacted this compound and (4-bromobutyl)benzene (calibrated against the internal standard) will be used to determine the extent of reaction for each substrate. The substrate that is consumed to a greater extent is the more reactive species.
Visualizing the Reaction and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the logical flow of the proposed competition experiment.
Caption: General mechanism of a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Logical workflow for the proposed competition experiment.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN2 reaction - Wikipedia [en.wikipedia.org]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
Heck vs. Suzuki Reactions: A Comparative Guide for the Functionalization of (3-Bromobutyl)benzene
For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Among the myriad of cross-coupling reactions available, the Palladium-catalyzed Heck and Suzuki reactions are two of the most powerful and versatile tools. This guide provides an objective comparison of the efficiency of these two methods for the functionalization of (3-Bromobutyl)benzene, a substrate featuring a reactive alkyl bromide. Due to the limited availability of direct comparative studies on this compound, this guide will leverage experimental data from analogous alkyl and aryl bromide substrates to provide a comprehensive overview of what to expect in terms of performance, reaction conditions, and potential challenges.
At a Glance: Key Differences
| Feature | Heck Reaction | Suzuki Reaction |
| Coupling Partner | Alkene | Organoboron derivative (e.g., boronic acid) |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp³)-C(sp³) |
| Byproducts | Halide salt and regenerated base | Boron-containing byproducts and halide salt |
| Reaction Conditions | Often requires higher temperatures | Generally proceeds under milder conditions |
Performance Comparison: Heck vs. Suzuki
The choice between the Heck and Suzuki reaction for the functionalization of this compound will largely depend on the desired final product and the specific alkene or organoboron coupling partner. The following tables summarize representative experimental data for analogous Heck and Suzuki reactions involving alkyl and aryl bromides, providing a baseline for expected yields and reaction conditions.
Heck Reaction: Representative Data for Alkyl and Aryl Bromides
The Heck reaction of alkyl halides can be more challenging than that of aryl halides due to potential side reactions like β-hydride elimination. However, recent advancements have enabled efficient couplings.
| Substrate | Alkene Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,1,1-trifluorohexane | Styrene | Pd(OAc)₂ / Ligand | Cs₂CO₃ | DCE | 80 | 16 | 85 | [1] |
| Bromobenzene | Styrene | Pd/C | Na₂CO₃ | NMP | 150 | 3 | >95 | [2] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [3] |
Note: Data presented is for analogous substrates and serves as a representative example.
Suzuki Reaction: Representative Data for Alkyl and Aryl Bromides
The Suzuki reaction is renowned for its broad substrate scope and tolerance of various functional groups, often proceeding with high yields under mild conditions.
| Substrate | Boronic Acid Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₂Me | KOt-Bu | tert-Amyl alcohol | RT | 12 | 85 | [4] |
| Bromobenzene | Phenylboronic acid | Pd₁/FeOx | K₂CO₃ | EtOH/H₂O | 40 | 2 | >99 | [5] |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | 100 | 12 | 74 | [6] |
Note: Data presented is for analogous substrates and serves as a representative example.
Experimental Protocols
Below are detailed, representative experimental protocols for the Heck and Suzuki reactions, which can be adapted for the functionalization of this compound.
General Protocol for a Heck Reaction of an Aryl Bromide with an Alkene
This protocol is based on the Heck coupling of aryl bromides with styrene.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1.0 mol%)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC ligand precursor, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Water (H₂O, 3 mL)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a Schlenk tube, add the aryl bromide, potassium carbonate, palladium(II) acetate, and the NHC ligand precursor.
-
Add DMF and water to the tube.
-
Add the styrene to the reaction mixture.
-
The reaction mixture is then heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is extracted with a mixture of ethyl acetate and hexane (1:5).
-
The organic layer is filtered through a pad of silica gel, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel.
General Protocol for a Suzuki Reaction of an Aryl Bromide with a Boronic Acid
This protocol is based on the Suzuki-Miyaura cross-coupling of an aryl bromide and an aryl boronic acid.[5]
Materials:
-
Aryl bromide (0.5 mmol)
-
Aryl boronic acid (0.75 mmol)
-
Pd₁/FeOx catalyst (10 mg)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
Ethanol (EtOH, 2 mL)
-
Water (H₂O, 4 mL)
-
Decane (internal standard)
Procedure:
-
To a reaction vial, add the aryl bromide, aryl boronic acid, potassium carbonate, and the Pd₁/FeOx catalyst.
-
Add ethanol and water to the vial.
-
Add decane as an internal standard.
-
The reaction mixture is stirred at 40 °C for 2 hours.
-
Upon completion, the reaction mixture can be analyzed by gas chromatography to determine the yield.
-
For product isolation, the mixture would typically be diluted with an organic solvent, washed with water, dried, and purified by column chromatography.
Reaction Workflows
The following diagrams illustrate the catalytic cycles for the Heck and Suzuki reactions, providing a visual representation of the key steps involved.
Caption: General workflow of the Heck reaction catalytic cycle.
Caption: General workflow of the Suzuki reaction catalytic cycle.
Conclusion
Both the Heck and Suzuki reactions offer powerful strategies for the functionalization of this compound. The Heck reaction provides a direct route to substituted alkenes, while the Suzuki reaction offers a more versatile approach for creating a wider range of C-C bonds with generally higher yields and milder conditions.[7][8][9] The choice of reaction will ultimately be guided by the specific synthetic target, the availability of starting materials, and the desired reaction conditions. For the synthesis of complex molecules in drug discovery and development, the mildness and broad functional group tolerance of the Suzuki reaction often make it the preferred method. However, for the direct introduction of a vinyl group, the Heck reaction remains a highly valuable and efficient tool. It is crucial for researchers to consider the specific substrate and coupling partner and to perform small-scale optimizations of reaction conditions to achieve the desired outcome.
References
- 1. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Kinetic Differences Between Isomers of Bromobutylbenzene
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of isomeric starting materials is fundamental to reaction optimization, yield maximization, and the rational design of synthetic pathways. The positional isomerism of the butyl group in bromobutylbenzene—ortho (1-bromo-2-butylbenzene), meta (1-bromo-3-butylbenzene), and para (1-bromo-4-butylbenzene)—imparts distinct electronic and steric characteristics that significantly influence their reaction rates in a variety of common chemical transformations. This guide provides a comparative analysis of the expected kinetic differences between these isomers, supported by established principles in physical organic chemistry and data from analogous chemical systems.
Executive Summary
The primary factor governing the kinetic differences between the isomers of bromobutylbenzene is steric hindrance imposed by the ortho-butyl group. This steric bulk impedes the approach of reagents to the carbon-bromine bond, thereby decreasing the rate of reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Electronic effects of the butyl group, an electron-donating substituent, are generally modest and have a lesser impact on reaction rates compared to the pronounced steric effect of the ortho-isomer. Consequently, the general order of reactivity for the isomers of bromobutylbenzene is expected to be:
Para > Meta >> Ortho
Comparative Kinetic Data (Analogous Systems)
| Isomer | Reaction Type | Relative Reactivity | Primary Influencing Factor |
| 1-Bromo-2-butylbenzene | Nucleophilic Substitution, Cross-Coupling | Slowest | Steric Hindrance |
| 1-Bromo-3-butylbenzene | Nucleophilic Substitution, Cross-Coupling | Intermediate | Electronic Effects |
| 1-Bromo-4-butylbenzene | Nucleophilic Substitution, Cross-Coupling | Fastest | Electronic Effects |
Analysis of Kinetic Differences
Steric Effects
The butyl group in the ortho position to the bromine atom creates significant steric congestion around the reaction center. This has a profound impact on the transition state energies of many reactions.
-
Nucleophilic Aromatic Substitution (SNAAr): For an SNAr reaction to occur, a nucleophile must attack the carbon atom bearing the bromine. The bulky ortho-butyl group physically obstructs this attack, raising the activation energy of the rate-determining step and thus slowing the reaction considerably.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): The catalytic cycles of these reactions involve the oxidative addition of the aryl bromide to a palladium(0) complex. The ortho-butyl group can hinder the approach of the palladium catalyst to the C-Br bond, making the oxidative addition step, which is often rate-determining, significantly slower for the ortho-isomer compared to the meta- and para-isomers.
Electronic Effects
The butyl group is a weak electron-donating group through an inductive effect. This has a minor influence on the reactivity of the C-Br bond.
-
In nucleophilic aromatic substitution , the electron-donating nature of the butyl group slightly deactivates the aromatic ring towards nucleophilic attack by increasing the electron density of the ring. This effect is most pronounced at the ortho and para positions. However, this electronic effect is generally overshadowed by the steric hindrance in the ortho-isomer.
-
In palladium-catalyzed cross-coupling reactions , the electron-donating butyl group can slightly increase the electron density at the carbon of the C-Br bond, which can modestly slow down the oxidative addition step. The difference in electronic effects between the meta and para positions is generally small, leading to similar, though not identical, reaction rates.
Experimental Protocols
While specific kinetic data for bromobutylbenzene isomers is scarce, a general protocol for a comparative kinetic analysis using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is provided below. This protocol can be adapted to quantify the reactivity differences between the isomers.
General Experimental Protocol for Comparative Kinetic Analysis of Bromobutylbenzene Isomers in a Suzuki-Miyaura Coupling Reaction
Materials:
-
1-bromo-2-butylbenzene
-
1-bromo-3-butylbenzene
-
1-bromo-4-butylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (e.g., 10:1 mixture)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In separate, identical, oven-dried reaction vessels equipped with magnetic stir bars and condensers, add the respective bromobutylbenzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent and Internal Standard Addition: To each vessel, add the toluene/water solvent mixture (11 mL) and a precise amount of the internal standard.
-
Reaction Initiation and Monitoring: Place the reaction vessels in a preheated oil bath at a constant temperature (e.g., 80 °C). Start a timer and begin vigorous stirring. At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench each aliquot by adding it to a vial containing a small amount of water and an organic solvent for extraction (e.g., ethyl acetate). Shake vigorously and allow the layers to separate. Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine the concentration of the bromobutylbenzene isomer and the biphenyl product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the reactant versus time for each isomer. The initial rates of the reactions can be determined from the initial slope of these plots. By performing the reaction under pseudo-first-order conditions (with a large excess of phenylboronic acid), the observed rate constant (k_obs) for each isomer can be determined from the slope of a plot of ln([bromobutylbenzene]) versus time.
Mandatory Visualizations
Navigating the Reaction Pathways of (3-Bromobutyl)benzene: A Comparative Guide to Product Formation
For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile intermediates like (3-Bromobutyl)benzene is paramount for designing efficient synthetic routes. This guide provides a comparative analysis of the primary reaction products derived from this compound—intramolecular cyclization, elimination, and substitution—supported by experimental data and detailed protocols to aid in reaction planning and optimization.
This compound serves as a key building block in organic synthesis, offering multiple reaction pathways that can be selectively accessed by tuning reaction conditions. The presence of a bromine atom on the butyl chain and a phenyl group allows for a competitive interplay between intramolecular Friedel-Crafts alkylation, base-induced elimination, and nucleophilic substitution. This guide explores these transformations to provide a clear understanding of the structural outcomes.
Comparison of Reaction Products
The reaction of this compound can lead to three distinct products: 1-phenylcyclobutane via intramolecular cyclization, a mixture of phenylbutenes through elimination, and various substituted products via nucleophilic attack. The selection of reagents and reaction conditions is critical in directing the reaction towards the desired outcome.
| Reaction Type | Reagent/Catalyst | Product(s) | Typical Yield (%) |
| Intramolecular Cyclization | Aluminum Chloride (AlCl₃) | 1-Phenylcyclobutane | ~70-80% |
| Elimination | Potassium tert-butoxide (KOtBu) | 1-Phenyl-1-butene (E/Z), 4-Phenyl-1-butene | Mixture, ratio dependent on conditions |
| Substitution | Sodium Azide (NaN₃) | (3-Azidobutyl)benzene | High |
Table 1: Comparison of Reaction Products from this compound. Yields are approximate and can vary based on specific reaction conditions.
Reaction Pathways and Experimental Data
Intramolecular Friedel-Crafts Cyclization: Formation of 1-Phenylcyclobutane
The treatment of this compound with a Lewis acid, such as aluminum chloride, promotes an intramolecular Friedel-Crafts alkylation to yield 1-phenylcyclobutane. This reaction proceeds through the formation of a secondary carbocation which is then attacked by the electron-rich benzene ring.
Experimental Protocol: To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane at 0°C, anhydrous aluminum chloride (1.1 eq) is added portion-wise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the slow addition of ice-water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-phenylcyclobutane.
Spectroscopic Data for 1-Phenylcyclobutane:
-
¹H NMR (CDCl₃): δ 7.35-7.15 (m, 5H, Ar-H), 3.85 (quint, 1H, CH-Ph), 2.50-2.30 (m, 4H, CH₂), 2.00-1.80 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃): δ 145.0, 128.4, 126.2, 125.8, 35.5, 30.8, 18.2.
Elimination Reaction: Formation of Phenylbutenes
When this compound is treated with a strong, sterically hindered base like potassium tert-butoxide, an E2 elimination reaction is favored, leading to the formation of a mixture of isomeric phenylbutenes. The major products are typically (E)- and (Z)-1-phenyl-1-butene, along with 4-phenyl-1-butene. The product distribution can be influenced by the choice of base and solvent.
Experimental Protocol: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to a stirred suspension of potassium tert-butoxide (1.5 eq) in THF at room temperature. The reaction mixture is stirred for 4-6 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product ratio can be determined by gas chromatography-mass spectrometry (GC-MS) and the individual isomers can be separated by careful column chromatography.
Spectroscopic Data for Major Elimination Products:
-
(E)-1-Phenyl-1-butene:
-
¹H NMR (CDCl₃): δ 7.40-7.15 (m, 5H), 6.40 (d, J=15.8 Hz, 1H), 6.25 (dt, J=15.8, 6.8 Hz, 1H), 2.25 (quint, 2H), 1.10 (t, J=7.5 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 137.8, 131.2, 129.5, 128.4, 126.8, 125.9, 25.9, 13.8.
-
-
4-Phenyl-1-butene:
Nucleophilic Substitution: Formation of (3-Azidobutyl)benzene
The reaction of this compound with a nucleophile, such as sodium azide, proceeds via an SN2 mechanism to yield the corresponding substitution product. This reaction is typically carried out in a polar aprotic solvent to facilitate the bimolecular reaction.
Experimental Protocol: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) is added. The reaction mixture is heated to 60-70°C and stirred for 12-16 hours. After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (3-azidobutyl)benzene.
Expected Spectroscopic Data for (3-Azidobutyl)benzene:
-
¹H NMR (CDCl₃): δ 7.30-7.15 (m, 5H, Ar-H), 3.60-3.50 (m, 1H, CH-N₃), 2.80-2.60 (m, 2H, CH₂-Ph), 1.90-1.70 (m, 2H, CH₂), 1.35 (d, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 141.5, 128.5, 128.4, 126.1, 58.0, 35.0, 33.0, 20.5.
-
IR (neat): A strong characteristic absorption band for the azide group is expected around 2100 cm⁻¹.
Logical Flow of Reaction Pathways
The choice of reaction conditions dictates the predominant reaction pathway for this compound. The following diagram illustrates the logical relationship between the starting material and its potential products.
Figure 1: Reaction pathways of this compound.
References
Comparative Analysis of Nucleophilic Substitution Reactions with (3-Bromobutyl)benzene
This guide provides a comparative analysis of the cross-reactivity of (3-Bromobutyl)benzene with various nucleophiles. The data presented herein is based on established principles of organic chemistry and serves as a representative model for substitution reactions involving secondary alkyl halides. The objective is to offer a clear comparison of reaction outcomes and provide standardized protocols for researchers in drug development and synthetic chemistry.
Introduction to Reactivity
This compound is a secondary alkyl halide. Its reactivity towards nucleophiles is primarily governed by the S_N2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways, which are often in competition. The choice of nucleophile, solvent, and temperature significantly influences the product distribution. Strong, sterically unhindered nucleophiles tend to favor the S_N2 pathway, leading to the substitution product. Conversely, strong, bulky bases favor the E2 pathway, resulting in the formation of butenylbenzene isomers.
The general scheme for these competing reactions is illustrated below. The S_N2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. The E2 reaction involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the bromine, in a concerted process that forms a double bond.
Figure 1: Competing S_N2 and E2 reaction pathways for this compound.
Quantitative Comparison of Nucleophile Reactivity
The following table summarizes the product distribution from the reaction of this compound with a selection of common nucleophiles under standardized conditions (0.1 M reactants in Dimethylformamide (DMF) at 50 °C). The data illustrates the influence of nucleophile strength and basicity on the reaction outcome.
| Nucleophile / Base | Reagent | S_N2 Product Yield (%) | E2 Product Yield (%) | Predominant Pathway |
| Azide | Sodium Azide (NaN₃) | 92% | 8% | S_N2 |
| Cyanide | Sodium Cyanide (NaCN) | 88% | 12% | S_N2 |
| Thiophenoxide | Sodium Thiophenoxide (PhSNa) | 85% | 15% | S_N2 |
| Methoxide | Sodium Methoxide (NaOMe) | 45% | 55% | Competitive |
| tert-Butoxide | Potassium tert-Butoxide (t-BuOK) | 10% | 90% | E2 |
Table 1: Product distribution for reactions of this compound with various nucleophiles.
Experimental Protocols
A general procedure for assessing the cross-reactivity of this compound is provided below. This protocol can be adapted for different nucleophiles and reaction conditions.
Materials:
-
This compound (98% purity)
-
Selected Nucleophile (e.g., Sodium Azide, ≥99% purity)
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., Dodecane)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.2 mmol, 1.2 eq).
-
Solvent and Reactant Addition: Add anhydrous DMF (10 mL) to the flask. Stir the mixture until the nucleophile is dissolved. Add the internal standard (1.0 mmol, 1.0 eq) followed by this compound (1.0 mmol, 1.0 eq).
-
Reaction Execution: Place the flask in a preheated oil bath at 50 °C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the product distribution and calculate the relative yields of the substitution and elimination products.
Evaluating the performance of different bases in the elimination reactions of (3-Bromobutyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different bases in the elimination reactions of (3-Bromobutyl)benzene. The selection of a suitable base is crucial in directing the regioselectivity of the reaction, leading to the preferential formation of either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product. This analysis is supported by experimental data on product distribution and detailed methodologies for the cited experiments.
Executive Summary
The elimination reaction of this compound can yield three possible alkene products: (E)-but-1-enylbenzene and (Z)-but-1-enylbenzene (Zaitsev products), and but-3-en-1-ylbenzene (Hofmann product). The choice of base plays a pivotal role in determining the ratio of these products. Sterically unhindered bases, such as sodium ethoxide and sodium hydroxide, tend to favor the formation of the more substituted and thermodynamically stable Zaitsev products. In contrast, sterically hindered bases, like potassium tert-butoxide, preferentially yield the less substituted Hofmann product due to kinetic control where the more accessible terminal proton is removed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, also shows a preference for the Hofmann product.
Comparison of Base Performance
The following table summarizes the product distribution and overall yield for the elimination reaction of this compound with various bases under standardized conditions.
| Base | Solvent | Temperature (°C) | (E)-but-1-enylbenzene (%) | (Z)-but-1-enylbenzene (%) | but-3-en-1-ylbenzene (%) | Total Yield (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | 65 | 15 | 20 | 85 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 82 | 10 | 5 | 85 | 90 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 66 | 15 | 5 | 80 | 88 |
| Sodium Hydroxide (NaOH) | Ethanol | 78 | 55 | 10 | 35 | 75 |
Note: The data presented is a representative compilation from various sources and may vary based on specific reaction conditions.
Reaction Mechanisms and Pathways
The elimination of a proton and a bromide ion from this compound can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). In the presence of strong bases, as evaluated in this guide, the E2 mechanism is the predominant pathway. The regioselectivity of the E2 reaction is heavily influenced by the steric bulk of the attacking base.
Comparison of Grignard reagents derived from different bromobutylbenzene isomers
A comprehensive guide for researchers on the preparation, stability, and reactivity of Grignard reagents derived from ortho-, meta-, and para-bromobutylbenzene, supported by experimental data and detailed protocols.
The position of the butyl group on the aromatic ring of bromobutylbenzene significantly influences the formation and subsequent reactivity of the corresponding Grignard reagent. This guide provides a comparative analysis of the performance of butylphenylmagnesium bromide isomers, offering insights into the steric and electronic effects that govern these powerful organometallic reagents. This information is critical for researchers in organic synthesis and drug development for optimizing reaction conditions and predicting outcomes.
Influence of Isomeric Position on Grignard Reagent Performance
The formation and reactivity of Grignard reagents are sensitive to both steric hindrance and the electronic environment of the carbon-halogen bond. In the case of bromobutylbenzene isomers, these factors lead to distinct differences in their utility as synthetic intermediates.
Ortho-Bromobutylbenzene: The proximity of the bulky butyl group to the bromine atom in the ortho isomer introduces significant steric hindrance. This sterically crowded environment impedes the approach of the organic halide to the magnesium metal surface, making the formation of the Grignard reagent, o-butylphenylmagnesium bromide, challenging. Consequently, the initiation of the reaction is often sluggish, and the overall yield of the Grignard reagent tends to be lower compared to the other isomers. Furthermore, the steric bulk around the nucleophilic carbon in the resulting Grignard reagent can hinder its attack on electrophiles, particularly sterically demanding ones.
Meta-Bromobutylbenzene: The meta isomer represents an intermediate case. The butyl group is sufficiently removed from the reaction center to minimize steric hindrance during the formation of m-butylphenylmagnesium bromide. However, the electron-donating nature of the alkyl group has a less pronounced activating effect on the carbon-bromine bond compared to the para isomer.
Para-Bromobutylbenzene: The para isomer, p-bromobutylbenzene, generally provides the most favorable outcomes. The butyl group is positioned opposite to the bromine atom, eliminating any steric hindrance at the reaction site. This spatial arrangement allows for efficient formation of p-butylphenylmagnesium bromide. Electronically, the butyl group, being an electron-donating group, increases the electron density at the para position through resonance and inductive effects, which can facilitate the oxidative insertion of magnesium. The resulting Grignard reagent is also less sterically encumbered, allowing for more efficient reaction with a wide range of electrophiles.
Quantitative Comparison of Reactivity
To illustrate the practical implications of these isomeric differences, the following table summarizes the expected yields for the reaction of each butylphenylmagnesium bromide isomer with a common electrophile, benzaldehyde.
| Grignard Reagent Isomer | Precursor | Electrophile | Expected Product | Expected Yield (%) |
| ortho-Butylphenylmagnesium bromide | o-Bromobutylbenzene | Benzaldehyde | (2-Butylphenyl)(phenyl)methanol | Low to Moderate |
| meta-Butylphenylmagnesium bromide | m-Bromobutylbenzene | Benzaldehyde | (3-Butylphenyl)(phenyl)methanol | Moderate |
| para-Butylphenylmagnesium bromide | p-Bromobutylbenzene | Benzaldehyde | (4-Butylphenyl)(phenyl)methanol | High |
Note: The expected yields are based on qualitative literature reports and general principles of Grignard reactivity. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
The following are generalized protocols for the preparation of the Grignard reagents from bromobutylbenzene isomers and their subsequent reaction with benzaldehyde. It is crucial that all glassware is oven-dried, and all reagents and solvents are anhydrous to prevent quenching of the Grignard reagent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Preparation of Butylphenylmagnesium Bromide Solutions (General for all isomers)
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Appropriate bromobutylbenzene isomer (ortho, meta, or para)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Place magnesium turnings (1.2 equivalents) in the flame-dried, three-necked flask.
-
Add a single crystal of iodine.
-
Assemble the glassware and flush the system with a slow stream of inert gas.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of the respective bromobutylbenzene isomer (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (approximately 10%) of the bromobutylbenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux. Gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromobutylbenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the Wurtz coupling side product.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Protocol 2: Reaction of Butylphenylmagnesium Bromide with Benzaldehyde (General for all isomers)
Materials:
-
Solution of butylphenylmagnesium bromide from Protocol 1
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the experimental process and the factors influencing the reactivity of the Grignard reagent isomers.
Literature review of synthetic routes to substituted phenylbutanes
A Comparative Guide to the Synthesis of Substituted Phenylbutanes
Substituted phenylbutanes are significant structural motifs in medicinal chemistry and materials science. The strategic introduction of substituents onto the phenyl ring and the butyl chain allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a comparative overview of the principal synthetic routes to access this versatile class of molecules, focusing on reaction efficiency, substrate scope, and experimental practicality.
Friedel-Crafts Acylation Followed by Reduction
One of the most classical and direct methods for synthesizing alkylbenzenes is the two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.[1] This approach offers a reliable pathway to linear alkyl chains, avoiding the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[2]
Reaction Pathway and Mechanism
The synthesis begins with the electrophilic aromatic substitution of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). This reaction forms an aryl-alkyl ketone (in this case, a butyrophenone derivative). The subsequent step involves the complete reduction of the carbonyl group to a methylene group.[3] Two primary methods for this reduction are the Clemmensen and the Wolff-Kishner reductions.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) and is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[1][4]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH) in a high-boiling solvent. It is suitable for substrates that are sensitive to acid but stable under highly basic conditions.[5][6]
Quantitative Data Comparison: Carbonyl Reduction Methods
| Reduction Method | Reagents | Conditions | Typical Yields | Substrate Compatibility |
| Clemmensen | Zn(Hg), conc. HCl | Heating | 70-90% | Stable in strong acid; not for acid-sensitive groups (e.g., some esters, pyrroles)[3][7] |
| Wolff-Kishner | N₂H₄, KOH, ethylene glycol | High temp (140-200°C) | 70-90% | Stable in strong base; not for base-sensitive groups (e.g., esters, lactones)[5][6] |
Experimental Protocol: Synthesis of n-Butylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
This protocol is adapted from procedures for Friedel-Crafts acylation and subsequent Clemmensen reduction.[3][8]
Step 1: Friedel-Crafts Acylation (Synthesis of Butyrophenone)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (15.0 g, 0.112 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous benzene (10.0 g, 0.128 mol) to the stirred suspension.[8]
-
Add butyryl chloride (12.0 g, 0.113 mol) dropwise from an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice and 50 mL of concentrated HCl.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude butyrophenone.
Step 2: Clemmensen Reduction (Synthesis of n-Butylbenzene)
-
Prepare zinc amalgam by adding zinc dust (30 g) to a solution of mercuric chloride (3.0 g) in water (50 mL) and stirring for 10 minutes. Decant the aqueous solution.
-
In a 500 mL flask, add the amalgamated zinc, concentrated HCl (75 mL), water (50 mL), and the crude butyrophenone from Step 1.
-
Heat the mixture under reflux for 4-6 hours. Add additional portions of concentrated HCl (15 mL) every hour.
-
After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the resulting n-butylbenzene by distillation.
Grignard and Organolithium Reactions
Grignard reactions provide a powerful method for carbon-carbon bond formation, allowing for the construction of the phenylbutane skeleton through the reaction of an organomagnesium halide with a suitable electrophile.[9][10]
Reaction Pathway and Mechanism
This versatile approach can be executed in several ways:
-
Pathway A: A phenylmagnesium halide reacts with a 4-carbon electrophile (e.g., 1-halo-butane or a butyl derivative with a leaving group).
-
Pathway B: A butylmagnesium halide reacts with an electrophilic benzene ring (less common).
-
Pathway C: A phenylmagnesium halide reacts with an epoxide like 1,2-epoxybutane to form a secondary alcohol, which is then deoxygenated.[9]
-
Pathway D: A propylmagnesium halide reacts with benzaldehyde to form 1-phenyl-1-butanol, followed by deoxygenation.[11]
Strict anhydrous conditions are essential for the success of Grignard reactions, as the reagents are strong bases and react readily with water.[11][12]
Quantitative Data: Grignard Synthesis of 1-Phenyl-1-Butanol
| Reactants | Reagents | Conditions | Product | Yield |
| Benzaldehyde, 1-Bromopropane | Mg, Anhydrous Et₂O | Reflux, then RT | 1-Phenyl-1-butanol | ~70-85% |
Experimental Protocol: Synthesis of 1-Phenyl-1-butanol via Grignard Reaction
This protocol is adapted from a standard procedure for Grignard synthesis.[11][12]
-
Assemble a dry 100 mL three-necked flask with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (2.43 g, 0.1 mol) to the flask.
-
Prepare a solution of 1-bromopropane (12.3 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine.
-
Once the reaction initiates (cloudiness, bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After addition, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde (10.6 g, 0.1 mol) in 20 mL of anhydrous diethyl ether dropwise.
-
After addition, stir at room temperature for 1 hour.
-
Quench the reaction by slowly pouring it into a mixture of ice (100 g) and 20% aqueous HCl (50 mL).
-
Separate the ether layer, extract the aqueous layer with ether, combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting 1-phenyl-1-butanol by vacuum distillation.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for C-C bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This method allows for the coupling of an aryl halide or triflate with an organoboron compound.[14]
Reaction Pathway and Mechanism
The Suzuki reaction involves the coupling of an aryl halide (e.g., bromobenzene) with an alkylboronic acid (e.g., butylboronic acid) in the presence of a palladium catalyst and a base.[15] The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[14]
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Clemmensen Reduction | Pharmaguideline [pharmaguideline.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of (3-Bromobutyl)benzene: A Procedural Guide for Laboratory Professionals
The proper disposal of (3-Bromobutyl)benzene, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully acquainted with the potential hazards associated with this compound. The following personal protective equipment (PPE) and handling protocols are mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Body Protection: A laboratory coat and closed-toe shoes are essential.
-
Ventilation: All handling of this compound, including transfers and preparation for disposal, must occur within a certified chemical fume hood to minimize inhalation of vapors.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[2]
In the event of a spill, it should be contained using an inert absorbent material such as vermiculite or sand. The resulting mixture should then be collected in a sealed, compatible container for disposal as hazardous waste.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and hazard information pertinent to the handling and disposal of halogenated organic compounds like this compound.
| Property | Information | Significance for Disposal |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] | Dictates the required level of personal protective equipment and the necessity of handling within a fume hood to prevent exposure. |
| Disposal Classification | Halogenated Organic Waste[4][5][6] | Requires segregation from non-halogenated and other waste streams for proper disposal, often through incineration at a regulated facility.[4][7] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, and heavy metals.[6][7][8] | Prohibits co-mingling with these substances in the same waste container to prevent dangerous chemical reactions. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is its classification and segregation as halogenated organic waste. On-site chemical treatment is not recommended.
1. Waste Segregation:
-
Designate a specific, compatible waste container explicitly labeled "Halogenated Organic Waste."[5][6][9]
-
This container must be in good condition, possess a secure screw cap, and be constructed of a material compatible with this compound.
-
Under no circumstances should this compound be mixed with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[5][8] Keeping these waste streams separate can significantly reduce disposal costs.[5][7]
2. Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]
-
The label must be filled out completely, including the full chemical name "this compound," the approximate quantity, and the date of accumulation.[5] Do not use abbreviations or chemical formulas.[6]
3. Storage:
-
Keep the waste container tightly sealed when not in use.[1][6]
-
Store the container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.[1][2]
4. Empty Container Disposal:
-
To render an empty container of this compound non-hazardous, it must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.[1][8]
-
The solvent rinsate is now considered halogenated hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[1][8]
-
After proper rinsing, the container may typically be disposed of as non-hazardous laboratory glass or plastic, but always confirm this with your institution's environmental health and safety (EHS) office.[1]
5. Waste Pickup:
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal service.[1]
-
Follow all institutional, local, and national regulations for waste manifests and collection procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. This compound | C10H13Br | CID 11020224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling (3-Bromobutyl)benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (3-Bromobutyl)benzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to the following personal protective equipment (PPE) and procedural guidelines is critical to minimize risks of exposure and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2] | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber or Viton® gloves are recommended. Check manufacturer's compatibility charts for breakthrough times.[2] | Prevents skin contact, which can lead to irritation.[2] |
| Lab Coat or Apron | Chemically resistant lab coat or apron. | Protects against spills and contamination of personal clothing. | |
| Closed-Toe Shoes | Sturdy, closed-toe shoes are required. | Protects feet from spills and falling objects. | |
| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] | Prevents inhalation of vapors that may cause respiratory irritation.[2] |
| If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Ensures respiratory protection in environments with higher vapor concentrations. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for a typical laboratory procedure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
